molecular formula C138H216N42O45 B15569465 Amylin (8-37), human

Amylin (8-37), human

Numéro de catalogue: B15569465
Poids moléculaire: 3183.4 g/mol
Clé InChI: OBFZUAVBRVNJDZ-AWNVCVQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amylin (8-37), human is a useful research compound. Its molecular formula is C138H216N42O45 and its molecular weight is 3183.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C138H216N42O45

Poids moléculaire

3183.4 g/mol

Nom IUPAC

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide

InChI

InChI=1S/C138H216N42O45/c1-19-65(12)106(134(222)168-81(40-61(4)5)118(206)171-93(56-183)130(218)174-95(58-185)131(219)180-109(71(18)188)137(225)170-90(50-101(145)195)125(213)175-104(63(8)9)132(220)152-53-103(197)156-91(54-181)127(215)167-89(49-100(144)194)126(214)179-108(70(17)187)136(224)159-79(110(146)198)42-74-32-34-76(189)35-33-74)177-113(201)67(14)154-102(196)52-151-114(202)83(43-72-27-22-20-23-28-72)163-122(210)87(47-98(142)192)165-123(211)88(48-99(143)193)166-128(216)92(55-182)173-129(217)94(57-184)172-120(208)85(45-75-51-149-59-153-75)169-133(221)105(64(10)11)176-124(212)82(41-62(6)7)162-119(207)84(44-73-29-24-21-25-30-73)164-121(209)86(46-97(141)191)160-112(200)68(15)155-117(205)80(39-60(2)3)161-115(203)77(31-26-38-150-138(147)148)157-116(204)78(36-37-96(140)190)158-135(223)107(69(16)186)178-111(199)66(13)139/h20-25,27-30,32-35,51,59-71,77-95,104-109,181-189H,19,26,31,36-50,52-58,139H2,1-18H3,(H2,140,190)(H2,141,191)(H2,142,192)(H2,143,193)(H2,144,194)(H2,145,195)(H2,146,198)(H,149,153)(H,151,202)(H,152,220)(H,154,196)(H,155,205)(H,156,197)(H,157,204)(H,158,223)(H,159,224)(H,160,200)(H,161,203)(H,162,207)(H,163,210)(H,164,209)(H,165,211)(H,166,216)(H,167,215)(H,168,222)(H,169,221)(H,170,225)(H,171,206)(H,172,208)(H,173,217)(H,174,218)(H,175,213)(H,176,212)(H,177,201)(H,178,199)(H,179,214)(H,180,219)(H4,147,148,150)/t65-,66-,67-,68-,69+,70+,71+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,104-,105-,106-,107-,108-,109-/m0/s1

Clé InChI

OBFZUAVBRVNJDZ-AWNVCVQVSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amylin (8-37), Human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of the human peptide fragment Amylin (8-37), a critical tool in the study of amylin physiology and a potential therapeutic agent. This document details its interaction with amylin receptors, the subsequent intracellular signaling cascades, and its physiological effects, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Amylin and its Antagonist, Amylin (8-37)

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake. It plays a crucial role in glucose homeostasis by inhibiting glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety.[1] Amylin (8-37) is a truncated analog of native amylin that acts as a competitive antagonist at amylin receptors.[2] This property makes it an invaluable tool for elucidating the physiological roles of endogenous amylin and for the development of therapeutics targeting the amylin system.

Amylin Receptor Interaction

The amylin receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs).[3][4] The specific RAMP protein (RAMP1, RAMP2, or RAMP3) determines the amylin receptor subtype (AMY1, AMY2, or AMY3, respectively), each with a distinct pharmacological profile.[3][4][5]

Amylin (8-37) exerts its antagonistic effect by competing with full-length amylin for binding to the amylin receptor complex. The N-terminal portion of the full-length amylin molecule is crucial for receptor activation, and its absence in Amylin (8-37) results in a molecule that can bind to the receptor without initiating a downstream signal, thereby blocking the action of the endogenous ligand.

Binding Affinity of Amylin (8-37)

The binding affinity of Amylin (8-37) for amylin receptors is a critical parameter in its characterization. The following table summarizes the reported binding affinities (Ki) of rat Amylin (8-37) for different amylin receptor subtypes.

Receptor SubtypeLigandKi (nM)Cell LineReference
rAMY1(a)Rat Amylin (8-37)~1000COS-7[6]
rAMY3(a)Rat Amylin (8-37)>1000COS-7[6]
MCF-7 cellsRat Amylin (8-37)130 ± 25MCF-7[7]

Note: Data for human Amylin (8-37) binding to specific human AMY receptor subtypes is limited in the reviewed literature. The provided data for rat Amylin (8-37) offers an estimation of its binding characteristics.

Intracellular Signaling Pathways

Amylin receptors primarily couple to the stimulatory G protein, Gαs.[8] Upon agonist binding, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2] cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. Amylin (8-37) competitively antagonizes this pathway by preventing the initial agonist-induced receptor conformational change necessary for Gαs activation.

Other signaling pathways, including the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and mobilization of intracellular calcium, have also been associated with amylin receptor activation.[9]

Below is a diagram illustrating the primary signaling pathway of the amylin receptor and the inhibitory action of Amylin (8-37).

Amylin Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amylin Amylin (Agonist) Amylin_Receptor Amylin Receptor (CTR + RAMP) Amylin->Amylin_Receptor Binds & Activates Amylin_8_37 Amylin (8-37) (Antagonist) Amylin_8_37->Amylin_Receptor Binds & Blocks G_protein Gαs Gβγ Amylin_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Amylin receptor signaling and antagonism by Amylin (8-37).

Physiological Effects of Amylin (8-37)

By blocking the actions of endogenous amylin, Amylin (8-37) has been shown to have several physiological effects, primarily related to feeding behavior and glucose metabolism.

Effects on Food Intake

Administration of amylin receptor antagonists, including Amylin (8-37) and the more potent antagonist AC187, has been demonstrated to increase food intake in rats.[10][11][12] This suggests that endogenous amylin plays a physiological role in satiety.

Effects on Gastric Emptying

Amylin potently slows gastric emptying. Blockade of amylin receptors with antagonists like AC187 has been shown to accelerate gastric emptying, further supporting the physiological role of amylin in regulating nutrient delivery from the stomach to the small intestine.[4]

Effects on Glucose Metabolism

The effects of Amylin (8-37) on glucose metabolism are complex. By antagonizing the effects of amylin, it can influence insulin action and glucose uptake in peripheral tissues. For instance, rat amylin-(8-37) has been shown to enhance insulin action in both normal and insulin-resistant rats.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Amylin (8-37).

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Amylin (8-37) for amylin receptors.

Radioligand Binding Assay Workflow start Start cell_culture Cell Culture & Transfection (e.g., COS-7 cells with CTR and RAMP cDNA) start->cell_culture membrane_prep Membrane Preparation (Homogenization and centrifugation) cell_culture->membrane_prep incubation Incubation - Membranes - Radiolabeled Amylin (e.g., ¹²⁵I-Amylin) - Unlabeled Amylin (8-37) (competitor) membrane_prep->incubation separation Separation of Bound and Free Ligand (e.g., Filtration through glass fiber filters) incubation->separation counting Quantification of Radioactivity (Gamma counter) separation->counting analysis Data Analysis (Calculation of IC₅₀ and Ki values) counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Cell Culture and Transfection: Cells (e.g., COS-7 or HEK293) are cultured and transiently transfected with cDNAs encoding the calcitonin receptor and the desired RAMP to express the specific amylin receptor subtype.

  • Membrane Preparation: Transfected cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Competitive Binding Incubation: The cell membranes are incubated in a binding buffer (e.g., containing Tris-HCl, MgCl2, and a protease inhibitor) with a constant concentration of a radiolabeled amylin analog (e.g., ¹²⁵I-rat amylin) and varying concentrations of unlabeled Amylin (8-37).

  • Separation: The incubation is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of Amylin (8-37) that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Measurement Assay

This functional assay is used to determine the potency of Amylin (8-37) in antagonizing agonist-stimulated cAMP production.

cAMP Measurement Assay Workflow start Start cell_culture Cell Culture & Transfection (e.g., HEK293 cells with CTR and RAMP cDNA) start->cell_culture pre_incubation Pre-incubation with Amylin (8-37) (Varying concentrations) cell_culture->pre_incubation stimulation Stimulation with Amylin Agonist (e.g., full-length Amylin) pre_incubation->stimulation cell_lysis Cell Lysis and cAMP Extraction stimulation->cell_lysis cAMP_quantification cAMP Quantification (e.g., ELISA, HTRF, or AlphaScreen) cell_lysis->cAMP_quantification analysis Data Analysis (Calculation of IC₅₀ or pA₂ values) cAMP_quantification->analysis end End analysis->end

Workflow for a cAMP functional antagonism assay.

Detailed Protocol:

  • Cell Culture and Transfection: Cells expressing the desired amylin receptor subtype are cultured in multi-well plates.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of Amylin (8-37) for a defined period.

  • Agonist Stimulation: A fixed concentration of an amylin agonist (e.g., full-length human amylin) is added to the wells to stimulate cAMP production.

  • Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or AlphaScreen assay.

  • Data Analysis: The data are plotted as the percentage of agonist-stimulated cAMP response versus the concentration of Amylin (8-37). A dose-response curve is fitted to the data to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response. The Schild analysis can also be used to determine the pA₂ value, a measure of antagonist potency.

In Vivo Food Intake Study

This protocol is designed to assess the effect of Amylin (8-37) on feeding behavior in an animal model.

In Vivo Food Intake Study Workflow start Start animal_acclimation Animal Acclimation (e.g., Rats housed individually with free access to food and water) start->animal_acclimation cannulation Surgical Implantation of Cannula (e.g., Intracerebroventricular - ICV) animal_acclimation->cannulation recovery Post-operative Recovery cannulation->recovery treatment_administration Administration of Amylin (8-37) or Vehicle (e.g., via ICV infusion) recovery->treatment_administration food_intake_measurement Measurement of Food Intake (Automated monitoring of food hopper weight) treatment_administration->food_intake_measurement data_analysis Data Analysis (Comparison of food intake between treatment groups) food_intake_measurement->data_analysis end End data_analysis->end

Workflow for an in vivo food intake study.

Detailed Protocol:

  • Animal Acclimation: Rodents (e.g., rats) are individually housed and acclimated to the experimental conditions, including handling and the specific diet.

  • Surgical Preparation: For central administration, animals may be surgically implanted with a cannula into a specific brain region, such as the lateral ventricle (intracerebroventricular, ICV).

  • Recovery: A recovery period is allowed after surgery.

  • Treatment Administration: Amylin (8-37) or a vehicle control is administered to the animals, for example, via the implanted cannula.

  • Food Intake Monitoring: Food intake is continuously monitored for a set period using automated systems that record the weight of the food hopper.

  • Data Analysis: The cumulative food intake and meal patterns (meal size, meal frequency) are compared between the Amylin (8-37) treated group and the vehicle control group to determine the effect of the antagonist on feeding behavior.

Logical Relationship: Competitive Antagonism

The following diagram illustrates the logical relationship of competitive antagonism, where Amylin (8-37) competes with the native agonist, amylin, for the same binding site on the amylin receptor.

Competitive Antagonism Amylin Amylin (Agonist) Receptor Amylin Receptor Amylin->Receptor Binds to Amylin_8_37 Amylin (8-37) (Competitive Antagonist) Amylin_8_37->Receptor Competes for Binding Site Activation Receptor Activation & Signal Transduction Receptor->Activation Leads to No_Activation No Receptor Activation Receptor->No_Activation When bound by Amylin (8-37)

Logical relationship of competitive antagonism at the amylin receptor.

Conclusion

Amylin (8-37) is a potent and specific competitive antagonist of the amylin receptor. Its mechanism of action involves binding to the amylin receptor complex, thereby preventing the binding of endogenous amylin and inhibiting downstream signaling through the Gαs-cAMP-PKA pathway. This antagonism manifests in measurable physiological effects, including increased food intake and altered gastric emptying. The detailed experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals to further investigate the amylin system and its therapeutic potential. The continued use of Amylin (8-37) and other amylin receptor antagonists will be instrumental in advancing our understanding of metabolic diseases and developing novel treatments.

References

Amylin (8-37): A Technical Guide to its Function as a Selective Amylin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis.[1] It exerts its effects by slowing gastric emptying, promoting satiety, and suppressing glucagon (B607659) secretion.[1] The biological actions of amylin are mediated through a family of G protein-coupled receptors (GPCRs), which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).[2][3] The combination of the CTR with RAMP1, RAMP2, or RAMP3 forms the amylin receptor subtypes AMY1, AMY2, and AMY3, respectively.[2] Amylin (8-37) is a truncated analog of amylin that lacks the first seven N-terminal amino acids, including the disulfide bridge.[4] This structural modification transforms the peptide from an agonist to a competitive antagonist of amylin receptors.[4] This technical guide provides an in-depth overview of the function of Amylin (8-37) as an antagonist, including its binding and functional characteristics, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Function of Amylin (8-37) as an Antagonist

Amylin (8-37) functions as a competitive antagonist at amylin receptors, meaning it binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, amylin, thereby inhibiting its physiological effects. While a potent tool in research settings, it is generally considered a weak antagonist, particularly at human receptors, with its efficacy varying between species and receptor subtypes.[5][][7]

Quantitative Data: Receptor Binding Affinity and Functional Antagonism

The antagonist properties of Amylin (8-37) have been characterized through radioligand binding assays and functional assays. The following tables summarize the available quantitative data for rat and human Amylin (8-37) and provide a comparison with other known amylin receptor antagonists.

Table 1: Binding Affinity (pIC50) of Amylin Analogs at Rat Amylin Receptors

CompoundrAMY1(a)rAMY3(a)Reference
Rat Amylin8.62 ± 0.018.64 ± 0.02[8]

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency (pKB/pA2) of Amylin (8-37) and Other Antagonists at Rat Amylin Receptors

AntagonistrAMY1(a)rAMY3(a)Antagonized AgonistReference
Rat Amylin (8-37)5.76 ± 0.13Inactive at 10 µMRat Amylin[8][9]
Rat αCGRP (8-37)7.0 ± 0.16.7 ± 0.1Rat Amylin[8]
AC187Potent AntagonistPotent AntagonistRat Amylin[5]

Note: pKB/pA2 is the negative logarithm of the antagonist's dissociation constant (KB) or the antagonist concentration that requires a 2-fold increase in agonist concentration to produce the same response. A higher pKB/pA2 value indicates a more potent antagonist.

Table 3: Comparative Potency of Amylin Receptor Antagonists in Inhibiting [125I]Amylin Binding to Rat Nucleus Accumbens

AntagonistOrder of PotencyReference
AC187> sCT(8-32) > CGRP(8-37)[10]

Note: This table indicates the relative potency of the antagonists in a specific tissue preparation.

Amylin Receptor Signaling Pathways and Antagonism by Amylin (8-37)

Amylin receptors are known to couple to multiple G proteins, primarily Gαs and Gαq, to initiate downstream signaling cascades.[3] The activation of these pathways is effectively blocked by Amylin (8-37).

Gαs-cAMP-PKA Pathway

Upon amylin binding, the amylin receptor activates Gαs, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of amylin. Amylin (8-37) competitively inhibits the binding of amylin, thereby preventing Gαs activation and the subsequent increase in intracellular cAMP levels.

Gs_cAMP_Pathway cluster_receptor Amylin Receptor Complex cluster_gprotein G-Protein CTR CTR Gs Gαs CTR->Gs RAMP RAMP Amylin Amylin Amylin->CTR Binds & Activates Amylin_8_37 Amylin (8-37) Amylin_8_37->CTR Binds & Blocks AC Adenylyl Cyclase Gs->AC Stimulates Gbg Gβγ cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Phosphorylates Targets

Amylin Gαs-cAMP Signaling Pathway and Antagonism
Gαq-PLC-IP3/DAG Pathway and ERK1/2 Activation

Amylin receptors can also couple to Gαq, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Furthermore, amylin receptor activation leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key downstream signaling event.[3][12] The precise mechanism linking amylin receptor activation to ERK1/2 can involve G protein-dependent pathways, including those mediated by Ras/Raf.[12] Amylin (8-37) blocks these signaling events by preventing the initial receptor activation.

Gq_ERK_Pathway cluster_receptor Amylin Receptor Complex cluster_gprotein G-Protein CTR CTR Gq Gαq CTR->Gq Ras Ras CTR->Ras Activates RAMP RAMP Amylin Amylin Amylin->CTR Binds & Activates Amylin_8_37 Amylin (8-37) Amylin_8_37->CTR Binds & Blocks PLC PLC Gq->PLC Activates Gbg_q Gβγ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cellular_Response_ERK Cellular Response ERK->Cellular_Response_ERK Phosphorylates Targets

Amylin Gαq and ERK Signaling and Antagonism

Experimental Protocols

Radioligand Binding Assay for Amylin (8-37)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Amylin (8-37) for amylin receptors.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing amylin receptors start->prep_membranes incubation Incubate membranes with: - Radiolabeled amylin ([¹²⁵I]-amylin) - Varying concentrations of Amylin (8-37) - Buffer prep_membranes->incubation separation Separate bound and free radioligand (e.g., via vacuum filtration) incubation->separation quantification Quantify radioactivity of bound radioligand separation->quantification analysis Data analysis: - Plot % inhibition vs. log[Amylin (8-37)] - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Radioligand Binding Assay Workflow

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the desired amylin receptor subtype (e.g., HEK293 or COS-7 cells transiently or stably transfected with CTR and the respective RAMP).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein).

    • Add a fixed concentration of radiolabeled amylin (e.g., [¹²⁵I]-amylin) at a concentration near its Kd.

    • Add increasing concentrations of unlabeled Amylin (8-37) (or other competing ligands) to the appropriate wells.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled amylin).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of Amylin (8-37).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Amylin (8-37) that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Amylin (8-37) Antagonism

This protocol describes a functional assay to determine the potency of Amylin (8-37) as an antagonist by measuring its ability to inhibit amylin-stimulated cAMP production.[8]

cAMP_Assay_Workflow start Start seed_cells Seed cells expressing amylin receptors in a 96-well plate start->seed_cells pre_incubation Pre-incubate cells with varying concentrations of Amylin (8-37) and a phosphodiesterase inhibitor (e.g., IBMX) seed_cells->pre_incubation stimulation Stimulate cells with a fixed concentration of amylin (e.g., EC₈₀) pre_incubation->stimulation incubation Incubate for a defined period (e.g., 15-30 minutes at 37°C) stimulation->incubation lysis_detection Lyse cells and measure intracellular cAMP levels (e.g., using HTRF, ELISA, or RIA) incubation->lysis_detection analysis Data analysis: - Plot cAMP levels vs. log[Amylin (8-37)] - Determine IC₅₀ - Calculate pA₂ or KB using Schild analysis lysis_detection->analysis end End analysis->end

cAMP Functional Assay Workflow

Methodology:

  • Cell Culture:

    • Seed cells expressing the desired amylin receptor subtype into a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with increasing concentrations of Amylin (8-37) or vehicle for a short period (e.g., 15-30 minutes) at 37°C. This step should also include a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

    • Add a fixed concentration of amylin (typically the EC80, the concentration that elicits 80% of the maximal response) to all wells except the basal control.

    • Incubate for a further 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF, ELISA, or RIA).

    • Measure the intracellular cAMP concentration.

  • Data Analysis:

    • Construct a dose-response curve by plotting the cAMP levels against the logarithm of the Amylin (8-37) concentration.

    • Determine the IC50 value of Amylin (8-37).

    • To determine the antagonist potency (pA2 or KB), perform a Schild analysis by generating amylin dose-response curves in the presence of multiple fixed concentrations of Amylin (8-37).

In Vivo Hyperinsulinemic-Euglycemic Clamp with Amylin (8-37) Administration

This protocol outlines the use of the hyperinsulinemic-euglycemic clamp technique in rodents to assess the in vivo effect of Amylin (8-37) on insulin sensitivity.[1][13]

Euglycemic_Clamp_Workflow start Start catheterization Surgical implantation of catheters in the jugular vein and carotid artery of the rat start->catheterization recovery Allow animal to recover from surgery catheterization->recovery fasting Fast the animal overnight recovery->fasting infusion_setup Connect catheters to infusion pumps fasting->infusion_setup clamp_procedure Perform hyperinsulinemic-euglycemic clamp: - Continuous insulin infusion - Variable glucose infusion to maintain euglycemia - Infuse Amylin (8-37) or vehicle infusion_setup->clamp_procedure blood_sampling Collect blood samples at regular intervals to monitor glucose and insulin levels clamp_procedure->blood_sampling analysis Data analysis: - Calculate glucose infusion rate (GIR) - Compare GIR between Amylin (8-37) and vehicle groups clamp_procedure->analysis end End analysis->end

References

Amylin (8-37) Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the receptor binding affinity of Amylin (8-37), a truncated peptide fragment of the hormone amylin. It is designed for researchers, scientists, and drug development professionals working in related fields. This document details the quantitative binding characteristics of Amylin (8-37) to its cognate receptors, outlines the experimental protocols used for these determinations, and visualizes the associated signaling pathways and experimental workflows.

Amylin (8-37) is the C-terminal fragment of amylin and is widely recognized as a competitive antagonist of amylin receptors.[1][2] The amylin receptor family is complex, consisting of a core calcitonin receptor (CTR) coupled with one of three Receptor Activity-Modifying Proteins (RAMPs), which are designated as RAMP1, RAMP2, or RAMP3.[3][4][5] This association gives rise to three primary amylin receptor subtypes: AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3).[3][4] Amylin (8-37) exerts its effects by competing with endogenous amylin for binding to these receptors, thereby blocking downstream signaling.[]

Quantitative Data on Receptor Binding Affinity

The binding affinity of Amylin (8-37) for various receptors is typically quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the equilibrium dissociation constant (Kd). These values are influenced by the specific receptor subtype, the species from which the receptor is derived, and the experimental conditions. The following tables summarize the available quantitative data for the binding affinity of Amylin (8-37).

LigandReceptor/Cell LineRadioligandAffinity MetricValueReference
Rat Amylin (8-37)Human AMY1(a)[¹²⁵I]-rAmypKB~5.8[2]
Rat Amylin (8-37)Human AMY3(a)[¹²⁵I]-rAmypKB~5.8[2]
Rat Amylin (8-37)CGRP1-like (SK-N-MC cells)[¹²⁵I]-hαCGRPApparent pKB5.85 ± 0.19[7]
Rat Amylin (8-37)L6 Myocytes[¹²⁵I]-CGRPKi91 nM[8]
Rat Amylin (8-37)Rat Brain Membranes[¹²⁵I]-CGRPKi37 nM[8]
Rat Amylin (8-37)Rat Liver Membranes[¹²⁵I]-CGRPKi35 nM[8]
Human Amylin (8-37)Human Amylin ReceptorNot SpecifiedNot SpecifiedBinds poorly[]
Rat Amylin (8-37)MCF-7 Cells[¹²⁵I]amylinPotency vs. Amylin36-fold less potent[9]

Experimental Protocols

The determination of Amylin (8-37) receptor binding affinity predominantly relies on radioligand binding assays. Below is a detailed methodology for a typical competition binding assay.

1. Cell Culture and Transfection:

  • Cell Line: COS-7 or HEK293 cells are commonly used due to their low endogenous receptor expression.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.[10]

  • Transfection: For receptors not endogenously expressed, cells are transiently transfected with plasmids encoding the human calcitonin receptor and the desired RAMP (RAMP1, RAMP2, or RAMP3) using a suitable transfection reagent. Assays are typically performed 24-48 hours post-transfection.

2. Membrane Preparation:

  • Cell Lysis: Transfected or endogenously expressing cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4).[11]

  • Homogenization and Centrifugation: The cell suspension is homogenized, and the homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]

  • Storage: The final membrane pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[11]

3. Radioligand Competition Binding Assay:

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1 mM EDTA, pH 7.4.[11]

  • Reaction Mixture: The assay is performed in a 96-well plate with a final volume of 250 µL. Each well contains:

    • Cell membranes (5-20 µg of protein).[11]

    • A fixed concentration of radioligand (e.g., [¹²⁵I]-rat amylin or [¹²⁵I]-CGRP).[12][13]

    • Increasing concentrations of the unlabeled competitor, Amylin (8-37).

    • For determining non-specific binding, a high concentration of unlabeled amylin is added.

  • Incubation: The plate is incubated for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

  • Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a gamma counter.[11]

4. Data Analysis:

  • The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the competitor.

  • The IC50 value is determined by fitting the competition data to a one-site or two-site binding model using non-linear regression analysis.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Visualizations

The following diagrams illustrate the amylin receptor signaling pathway and a typical experimental workflow for determining binding affinity.

Amylin_Signaling_Pathway cluster_receptor Amylin Receptor Complex cluster_cell Cell Membrane cluster_downstream Intracellular Signaling CTR Calcitonin Receptor (CTR) RAMP RAMP (1, 2, or 3) G_Protein G-Protein (Gs/Gq) CTR->G_Protein Activates Amylin Amylin Amylin->CTR Binds & Activates Amylin_8_37 Amylin (8-37) (Antagonist) Amylin_8_37->CTR Binds & Blocks AC Adenylyl Cyclase G_Protein->AC ERK ERK1/2 G_Protein->ERK cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., reduced glucagon (B607659) secretion) PKA->Cellular_Response ERK->Cellular_Response

Caption: Amylin receptor signaling and antagonism by Amylin (8-37).

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes Expressing Amylin Receptor start->prep incubation Incubate Membranes with: - Radioligand ([¹²⁵I]-Amylin) - Unlabeled Amylin (8-37) (Varying Concentrations) prep->incubation filtration Separate Bound and Free Ligand via Rapid Filtration incubation->filtration wash Wash Filters to Remove Unbound Radioligand filtration->wash quantify Quantify Radioactivity on Filters (Gamma Counter) wash->quantify analysis Data Analysis: - Calculate % Specific Binding - Determine IC50 and Ki quantify->analysis end End analysis->end

References

The Physiological Role of Amylin (8-37) in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylin, a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells, plays a crucial role in glucose homeostasis. It complements insulin's actions by suppressing postprandial glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety.[1][2][3] The peptide fragment Amylin (8-37), which lacks the first seven N-terminal amino acids, functions as a selective and competitive antagonist at the amylin receptor.[4][5] This property makes Amylin (8-37) an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of endogenous amylin. This technical guide provides an in-depth overview of the mechanism of action of Amylin (8-37), its effects on glucose metabolism, detailed experimental protocols for its study, and quantitative data on its receptor affinity and biological impact.

Introduction to Amylin and its Receptor

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a member of the calcitonin family of peptides.[4] Its primary physiological functions are centered on regulating the rate of glucose appearance in the circulation, thereby complementing insulin's role in glucose disposal.[1] The biological effects of amylin are mediated through a unique G protein-coupled receptor (GPCR) complex. This receptor is a heterodimer, composed of the calcitonin receptor (CTR) core protein and one of three Receptor Activity-Modifying Proteins (RAMPs).[6] The specific RAMP co-expressed (RAMP1, RAMP2, or RAMP3) determines the subtype of the amylin receptor (AMY₁, AMY₂, or AMY₃, respectively) and modulates ligand affinity and signaling.[6]

Amylin (8-37) is a truncated analog of amylin that acts as a receptor antagonist.[4][7] By competitively binding to the amylin receptor without initiating a downstream signal, it effectively blocks the actions of endogenous amylin, allowing researchers to probe the hormone's function in various metabolic processes.[8]

Mechanism of Action and Signaling Pathway

The amylin receptor is a Class B GPCR that primarily couples to the Gαs subunit. Upon binding of the agonist (native amylin), the receptor undergoes a conformational change, activating Gαs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream target proteins, resulting in the characteristic physiological effects of amylin, such as delayed gastric emptying and suppression of glucagon release.[9]

Amylin (8-37) binds to the amylin receptor complex but fails to induce the necessary conformational change for G protein activation. It occupies the binding site, thereby preventing the binding and action of native amylin. This antagonistic action effectively inhibits the entire downstream signaling cascade.

Amylin_Signaling_Pathway Amylin Receptor Signaling and Antagonism by Amylin (8-37) cluster_membrane Plasma Membrane receptor Amylin Receptor (CTR + RAMP) g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts amylin Amylin (Agonist) amylin->receptor Binds & Activates antagonist Amylin (8-37) (Antagonist) antagonist->receptor Binds & Blocks atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Physiological Responses (e.g., Delayed Gastric Emptying, Glucagon Suppression) pka->response Phosphorylates Targets

Caption: Amylin receptor signaling pathway and its inhibition by Amylin (8-37).

Quantitative Data: Receptor Affinity and Biological Effects

Amylin (8-37) acts as a weak but selective antagonist at amylin receptors.[10][11] Its affinity varies depending on the RAMP component of the receptor complex. The following tables summarize key quantitative data for Amylin (8-37) and the agonist it antagonizes, native amylin.

| Table 1: Antagonist Affinity of Rat Amylin (8-37) at Rat Amylin Receptors | | :--- | :---: | :---: | | Receptor Subtype | pKb (Mean ± SEM) | Ki (nM, calculated) | | rAMY₁(a) (rCTR + rRAMP1) | 6.4 ± 0.1 | ~400 | | rAMY₃(a) (rCTR + rRAMP3) | < 5.5 | >3160 | | Data derived from cAMP response antagonism assays in COS-7 cells.[11] pKb is the negative logarithm of the antagonist equilibrium dissociation constant (Kb). A lower pKb indicates weaker antagonism. Ki was calculated as 10^(-pKb). |

| Table 2: Agonist Potency of Amylin in Key Metabolic Assays | | :--- | :--- | :---: | | Biological Effect | Assay System | Potency (IC₅₀ / ED₅₀) | | Inhibition of Insulin-Stimulated Glucose Uptake | C2C12 Myotubes | IC₅₀ = 12.1 ± 4.1 pM[12] | | Slowing of Gastric Emptying | Rodent Model (subcutaneous injection) | ED₅₀ = 0.42 nmol/kg[9] | | Amylin (8-37) competitively antagonizes these effects. The potency of antagonism is dependent on the specific receptor subtype mediating the effect in the target tissue. |

Key Experimental Protocols

Protocol 1: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is used to assess how an organism handles a glucose load and to determine the effect of Amylin (8-37) on this process, which can reveal the role of endogenous amylin.

Methodology:

  • Animal Preparation: Use age- and weight-matched mice or rats. House animals individually and allow them to acclimate.

  • Fasting: Fast the animals overnight for 16 hours, with free access to water.

  • Baseline Measurement (t=0):

    • Weigh the animal.

    • Obtain a baseline blood sample by making a small incision at the tip of the tail.

    • Measure blood glucose using a calibrated glucometer.

  • Compound Administration:

    • Administer Amylin (8-37) or vehicle control via intraperitoneal (IP) or subcutaneous (SC) injection at a predetermined time before the glucose challenge (e.g., 15-30 minutes prior).

  • Glucose Challenge:

    • Administer a 20% D-glucose solution via IP injection at a dose of 2 g/kg body weight. Start a timer immediately.

  • Serial Blood Sampling:

    • Collect blood samples from the tail tip at 15, 30, 60, and 120 minutes post-glucose injection.

    • Measure blood glucose at each time point.

  • Data Analysis:

    • Plot blood glucose concentration (mg/dL or mmol/L) against time (minutes).

    • Calculate the Area Under the Curve (AUC) for each treatment group to quantify the glucose excursion. Compare the AUC between vehicle and Amylin (8-37) treated groups using appropriate statistical tests.

IPGTT_Workflow Workflow for In Vivo Glucose Tolerance Test with Amylin (8-37) start Start fasting Fast Animals (16 hours, water ad libitum) start->fasting baseline Baseline Blood Glucose (t=0 min) fasting->baseline admin Administer Vehicle or Amylin (8-37) (IP/SC) baseline->admin glucose Glucose Challenge (IP) (2 g/kg) admin->glucose sampling Serial Blood Sampling & Glucose Measurement (t = 15, 30, 60, 120 min) glucose->sampling analysis Data Analysis (Plot Glucose vs. Time, Calculate AUC) sampling->analysis end_node End analysis->end_node

Caption: A generalized workflow for an in vivo glucose tolerance test.
Protocol 2: Ex Vivo Isolated Soleus Muscle Glucose Uptake Assay

This ex vivo assay directly measures the effect of Amylin (8-37) on basal and insulin-stimulated glucose uptake in skeletal muscle, a primary target tissue for amylin action.

Methodology:

  • Muscle Dissection:

    • Euthanize a fasted rat or mouse.

    • Carefully dissect the soleus muscles, keeping the tendons intact. Place muscles immediately in pre-gassed (95% O₂ / 5% CO₂) Krebs-Henseleit Buffer (KHB).

  • Pre-incubation:

    • Place each muscle in a vial containing 2 mL of KHB supplemented with 0.1% BSA and 8 mM mannitol.

    • Incubate for 30 minutes at 37°C in a shaking water bath.

  • Treatment Incubation:

    • Transfer muscles to new vials containing KHB with the desired treatments:

      • Basal (no additions)

      • Insulin (e.g., 100 µU/mL)

      • Insulin + Amylin

      • Insulin + Amylin + Amylin (8-37)

    • Incubate for 30-60 minutes at 37°C.

  • Glucose Uptake Measurement:

    • Transfer muscles to vials containing KHB with the same treatments as Step 3, but now including radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-DG) and an extracellular space marker (e.g., [¹⁴C]-mannitol).

    • Incubate for 20 minutes at 37°C.

  • Washing and Lysis:

    • Remove muscles and wash thoroughly in ice-cold KHB to stop the uptake process.

    • Blot dry, weigh, and freeze-clamp in liquid nitrogen.

    • Homogenize the frozen muscle tissue in an appropriate lysis buffer.

  • Scintillation Counting:

    • Centrifuge the homogenate.

    • Use an aliquot of the supernatant for dual-channel liquid scintillation counting to determine the intracellular accumulation of [³H]-2-DG, correcting for extracellular space using the [¹⁴C]-mannitol counts.

  • Data Analysis:

    • Calculate glucose uptake in pmol/mg muscle/min.

    • Compare the different treatment groups to determine the inhibitory effect of amylin and its reversal by Amylin (8-37).

Muscle_Uptake_Workflow Workflow for Ex Vivo Muscle Glucose Uptake Assay start Start dissect Dissect Soleus Muscle start->dissect pre_incubate Pre-incubation (30 min in KHB) dissect->pre_incubate treatment Treatment Incubation (30-60 min) (e.g., Insulin +/- Amylin +/- Antagonist) pre_incubate->treatment uptake Glucose Uptake (20 min with [3H]-2-DG) treatment->uptake wash_lyse Wash, Weigh, and Lyse Muscle uptake->wash_lyse count Liquid Scintillation Counting wash_lyse->count analysis Calculate & Analyze Glucose Uptake Rates count->analysis end_node End analysis->end_node

References

Amylin (8-37): A Key Antagonist in the Complex Pathology of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Amylin, or Islet Amyloid Polypeptide (IAPP), a 37-amino acid peptide co-secreted with insulin (B600854) from pancreatic β-cells, plays a multifaceted role in glucose homeostasis. In type 2 diabetes (T2D), however, human amylin can misfold and aggregate into cytotoxic amyloid fibrils, contributing to β-cell dysfunction and demise. This whitepaper provides a comprehensive technical overview of Amylin (8-37), a truncated analog and potent antagonist of the amylin receptor. We delve into its mechanism of action, its impact on key pathological processes in T2D, and its utility as a research tool and potential therapeutic agent. This guide synthesizes quantitative data from pivotal studies, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows to support researchers and drug development professionals in this critical area of metabolic disease research.

Introduction: The Dual Role of Amylin in Health and Disease

In physiological conditions, amylin acts in concert with insulin to regulate postprandial glucose levels. Its key functions include:

  • Suppression of glucagon (B607659) secretion: Amylin attenuates the post-meal release of glucagon, thereby reducing hepatic glucose production.[1]

  • Delayed gastric emptying: It slows the rate at which nutrients are absorbed from the gut, preventing rapid spikes in blood glucose.[1]

  • Promotion of satiety: Amylin acts on the central nervous system to induce a feeling of fullness, thus helping to control caloric intake.[2]

However, in the context of insulin resistance and the associated hypersecretion of insulin and amylin, the propensity of human amylin to aggregate becomes a major pathogenic factor in T2D.[2] These aggregates form soluble oligomers and insoluble amyloid fibrils that are toxic to pancreatic β-cells, leading to increased endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis.[3][4] This progressive loss of β-cell mass and function is a hallmark of T2D progression.[3]

Amylin (8-37) is a peptide fragment of amylin that lacks the first seven N-terminal amino acids. This modification removes the disulfide bridge and alters its conformation, transforming it into an antagonist of the amylin receptor.[5] By blocking the action of endogenous amylin, Amylin (8-37) serves as an invaluable tool to dissect the physiological and pathological roles of amylin and to explore therapeutic strategies aimed at mitigating its cytotoxic effects.

Amylin (8-37) and its Impact on Insulin Secretion

One of the key areas of investigation is the modulatory effect of amylin on insulin secretion. Amylin (8-37) has been instrumental in revealing the autocrine/paracrine inhibitory role of endogenous amylin on β-cells.

Quantitative Data on Insulin Secretion Modulation

The following table summarizes key findings from a study investigating the dose-dependent effects of Amylin (IAPP) and its antagonist, Amylin (8-37), on insulin release from perifused rat islets.

PeptideConcentration (M)Effect on Stimulated Insulin ReleaseReference
Amylin (IAPP)10⁻⁷32% reduction[6]
Amylin (IAPP)1.5 x 10⁻⁶62% reduction[6]
Amylin (IAPP)10⁻⁵70% reduction[6]
Amylin (8-37)10⁻⁵No significant alteration when used alone[6]
Amylin (8-37)4 x 10⁻⁵48% increase when used alone[6]
Amylin (IAPP) + Amylin (8-37)1.5 x 10⁻⁶ + 10⁻⁵22% reduction (antagonistic effect)[6]
Experimental Protocol: Islet Perifusion Assay

The data presented above was generated using an islet perifusion system, a standard method to study the dynamics of hormone secretion from isolated pancreatic islets.

Objective: To determine the effect of Amylin and Amylin (8-37) on glucose- and carbachol-stimulated insulin secretion from isolated rat islets.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from rats (e.g., Wistar rats) by collagenase digestion of the pancreas followed by purification.

  • Perifusion System Setup: Isolated islets are placed in perifusion chambers and continuously supplied with a buffer solution (e.g., Krebs-Ringer bicarbonate buffer) containing glucose and other stimulants.

  • Stimulation: Insulin secretion is stimulated by exposing the islets to a buffer containing 8 mM glucose and 0.2 µM carbachol.[6]

  • Peptide Infusion: Test peptides (Amylin or Amylin (8-37)) are infused into the perifusion system at the desired concentrations.

  • Sample Collection: The effluent from the perifusion chambers is collected at regular intervals.

  • Insulin Measurement: The concentration of insulin in the collected fractions is determined using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Workflow Diagram:

G Experimental Workflow: Islet Perifusion Assay cluster_prep Preparation cluster_perifusion Perifusion cluster_analysis Analysis islet_isolation Islet Isolation (Collagenase Digestion) islet_culture Islet Culture/Pre-incubation islet_isolation->islet_culture perifusion_setup Load Islets into Perifusion Chambers islet_culture->perifusion_setup basal_perifusion Basal Perifusion (Low Glucose) perifusion_setup->basal_perifusion stimulation Stimulation (High Glucose + Carbachol) basal_perifusion->stimulation peptide_infusion Infusion of Amylin or Amylin (8-37) stimulation->peptide_infusion sample_collection Collect Effluent Fractions peptide_infusion->sample_collection insulin_assay Insulin Measurement (RIA/ELISA) sample_collection->insulin_assay data_analysis Data Analysis (Secretion Profile) insulin_assay->data_analysis

Caption: Workflow for assessing insulin secretion from isolated islets.

Amylin (8-37) and β-Cell Viability

The cytotoxicity of amylin aggregates is a critical factor in the decline of β-cell mass in T2D. Amylin (8-37), by blocking the amylin receptor, is hypothesized to protect β-cells from this toxicity.

Experimental Protocol: β-Cell Viability Assay

Assessing the protective effects of Amylin (8-37) against amylin-induced cytotoxicity is crucial. The MTT assay is a widely used colorimetric method for this purpose.

Objective: To determine if Amylin (8-37) can prevent the reduction in β-cell viability caused by exposure to aggregated human amylin.

Methodology:

  • Cell Culture: A pancreatic β-cell line (e.g., INS-1E or MIN6 cells) is cultured under standard conditions.

  • Amylin Preparation: A stock solution of human amylin is prepared and aged to induce aggregation.

  • Treatment: Cultured β-cells are treated with:

    • Vehicle control

    • Aggregated human amylin

    • Aggregated human amylin + Amylin (8-37) (at various concentrations)

    • Amylin (8-37) alone

  • Incubation: The cells are incubated with the treatments for a specified period (e.g., 24-48 hours).

  • MTT Assay:

    • The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The cells are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).

  • Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

Workflow Diagram:

G Experimental Workflow: β-Cell Viability (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_culture Culture Pancreatic β-Cells treatment_setup Treat Cells with: - Vehicle - Aggregated Amylin - Amylin + Amylin (8-37) - Amylin (8-37) alone cell_culture->treatment_setup amylin_prep Prepare Aggregated Human Amylin amylin_prep->treatment_setup incubation Incubate for 24-48h treatment_setup->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization absorbance_reading Measure Absorbance solubilization->absorbance_reading data_analysis Calculate Cell Viability (%) absorbance_reading->data_analysis

Caption: Workflow for assessing β-cell viability using the MTT assay.

Signaling Pathways

Amylin exerts its effects through a complex receptor system composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). Amylin (8-37) acts by competitively binding to this receptor complex, thereby blocking downstream signaling.

Signaling Pathway Diagram:

G Amylin Receptor Signaling and Antagonism by Amylin (8-37) cluster_receptor Cell Membrane cluster_ligands cluster_downstream Intracellular Signaling receptor Amylin Receptor (CTR + RAMP) g_protein G-Protein Activation receptor->g_protein Activates amylin Amylin amylin->receptor Binds and Activates amylin_8_37 Amylin (8-37) amylin_8_37->receptor Competitively Binds and Blocks adenylate_cyclase Adenylate Cyclase g_protein->adenylate_cyclase Modulates camp cAMP Production adenylate_cyclase->camp Produces pka Protein Kinase A (PKA) camp->pka Activates downstream_effects Downstream Cellular Effects (e.g., Inhibition of Insulin Secretion, Induction of Apoptosis) pka->downstream_effects Phosphorylates Targets

Caption: Amylin signaling and its inhibition by Amylin (8-37).

Conclusion and Future Directions

Amylin (8-37) has proven to be an indispensable tool for elucidating the complex role of amylin in both normal physiology and the pathology of type 2 diabetes. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into the mechanisms of amylin-induced β-cell toxicity and the development of novel therapeutic strategies. Future research should focus on the development of more potent and specific amylin receptor antagonists with improved pharmacokinetic profiles for potential clinical applications. Furthermore, a deeper understanding of the downstream signaling pathways affected by Amylin (8-37) will be critical in identifying new targets for intervention in the treatment and prevention of type 2 diabetes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Human Amylin (8-37)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a role in glycemic regulation by slowing gastric emptying, promoting satiety, and inhibiting glucagon (B607659) secretion. The human form of amylin is highly amyloidogenic and is a major component of the pancreatic amyloid deposits found in patients with type 2 diabetes. The fragment Amylin (8-37) is a non-amyloidogenic antagonist of the amylin receptor, making it a valuable tool for studying the physiological and pathophysiological roles of amylin.[1][2] This document provides detailed protocols for the chemical synthesis and purification of human Amylin (8-37).

Synthesis and Purification Overview

The synthesis of human Amylin (8-37) is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4][5] However, the synthesis can be challenging due to the peptide's hydrophobic nature and tendency to aggregate, which can lead to low yields and incomplete reactions.[3][6] To overcome these challenges, specialized techniques such as the incorporation of pseudoproline dipeptides are often employed to disrupt secondary structure formation during synthesis.[3][4][5] Purification of the crude peptide is typically performed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Human Amylin (8-37)

This protocol is based on Fmoc chemistry and incorporates pseudoproline dipeptides to enhance synthesis efficiency.

1. Resin Preparation:

  • Start with a Rink Amide resin to yield a C-terminally amidated peptide.

  • Swell the resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes prior to the first coupling step.

2. Amino Acid Coupling Cycles:

  • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine (B6355638) in NMP for 20 minutes.

  • Washing: Thoroughly wash the resin with NMP to remove excess piperidine and deprotection byproducts.

  • Coupling:

    • Activate the carboxyl group of the incoming Fmoc-protected amino acid with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in NMP.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • To improve the synthesis of this difficult sequence, incorporate pseudoproline dipeptides (e.g., Fmoc-Ser(Ψ(Me,Me)pro)-Ser-OH) at appropriate positions in the sequence.[3][5]

    • For challenging couplings, particularly for β-branched amino acids, a double coupling strategy (repeating the coupling step) is recommended.[3][7]

  • Washing: Wash the resin with NMP to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the Amylin (8-37) sequence.

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[3] Another reported effective cocktail for amyloidogenic peptides is trifluoroacetic acid, phenol, ethanedithiol, thioanisole, and water.[6]

  • Incubate the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Human Amylin (8-37)

This protocol describes the purification of the crude synthetic peptide using RP-HPLC.

1. Solubilization of the Crude Peptide:

  • Due to the aggregative nature of amylin fragments, solubilizing the crude peptide can be challenging. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is an effective solvent for this purpose.[6] Alternatively, guanidine (B92328) hydrochloride (GdnHCl) can be used.[7]

  • Dissolve the crude peptide in a minimal amount of HFIP or 6M GdnHCl.

  • Dilute the dissolved peptide in the initial HPLC mobile phase.

2. RP-HPLC Purification:

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of increasing concentration of Mobile Phase B is used to elute the peptide. A typical gradient might be 5-65% B over 60 minutes.

  • Detection: Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

3. Characterization and Lyophilization:

  • Analyze the collected fractions for purity using analytical RP-HPLC and for correct mass by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Pool the fractions with high purity (>95%).

  • Lyophilize the purified peptide to obtain a white, fluffy powder.

  • Store the lyophilized peptide at -20°C or lower.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis and purification of human Amylin (8-37) and related peptides.

ParameterValue/RangeMethod/ConditionsReference
Synthesis
Coupling EfficiencyAvg. 99.1%Solid-Phase Peptide Synthesis (SPPS)[7]
Purification
Purity (Human Amylin)>95%Preparative RP-HPLC[7]
Purity (Human Amylin 8-37)>95%HPLC[1][8]
Purity (Rat Amylin 8-37)98.89%RP-HPLC[9]

Diagrams

Amylin (8-37) Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin Rink Amide Resin Coupling Iterative Fmoc Amino Acid Coupling Resin->Coupling Fmoc Chemistry Cleavage Cleavage from Resin & Deprotection Coupling->Cleavage Crude_Peptide Crude Amylin (8-37) Cleavage->Crude_Peptide Solubilization Solubilization (HFIP) Crude_Peptide->Solubilization HPLC Preparative RP-HPLC Solubilization->HPLC Analysis Purity & Mass Analysis HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions Purified_Peptide Purified Amylin (8-37) (>95% Purity) Lyophilization->Purified_Peptide

Caption: Workflow for the synthesis and purification of human Amylin (8-37).

Amylin Receptor Signaling and Antagonism by Amylin (8-37)

Amylin_Signaling_Pathway cluster_receptor Amylin Receptor Complex cluster_cell Target Cell CTR Calcitonin Receptor (CTR) Gs Gs Protein CTR->Gs Activates RAMP RAMP (1, 2, or 3) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Physiological_Response Physiological Response (e.g., Satiety) CREB->Physiological_Response Leads to Amylin Amylin (Agonist) Amylin->CTR Binds & Activates Amylin_8_37 Amylin (8-37) (Antagonist) Amylin_8_37->CTR Binds & Blocks

Caption: Mechanism of Amylin receptor antagonism by Amylin (8-37).

References

In Vivo Application Notes and Protocols for Amylin (8-37) in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing Amylin (8-37), a truncated peptide analog of amylin, in rodent models. This document includes detailed experimental protocols, a summary of its effects on key physiological parameters, and a visualization of the underlying signaling pathways. Amylin (8-37) acts as a weak antagonist of the amylin receptor (AMY), making it a valuable tool for investigating the physiological roles of endogenous amylin.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of Amylin (8-37) and other amylin antagonists on food intake, body weight, and metabolic parameters in rodent models.

Table 1: Effects of Amylin (8-37) on Metabolic Parameters in Rats

ParameterRodent ModelDose & Route of AdministrationKey FindingsReference
Plasma Insulin (B600854)Normal and hGH-induced insulin-resistant rats0.125 µmol/h infusionReduced plasma insulin levels (P<0.001) and enhanced whole-body and muscle insulin sensitivity (P<0.05).[3][4]
Glucose Uptake & Glycogen (B147801) DepositionRatNot specifiedSelectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue.[1]
Lipid MetabolismNormal and hGH-induced insulin-resistant rats0.125 µmol/h infusionCorrected hGH-induced liver insulin resistance, increased basal plasma triglycerides, and lowered plasma nonesterified fatty acids.[3][4]

Table 2: Effects of Amylin Antagonists on Food Intake in Rodents

CompoundRodent ModelDose & Route of AdministrationEffect on Food IntakeReference
Amylin (8-37)Food-deprived rats10 µg, ICVNo significant effect.[5]
AC187Non-fasted rats250 and 1000 pmol, bolus i3vtSignificantly elevated 4-hour food intake.[6][7]
AC187Non-fasted rats100 pmol/h, continuous i3vt infusion for 14 daysSignificantly more food eaten over the 14-day period (360 ± 12 g vs. 322 ± 6 g for control).[6][7]
AC187Obese Zucker fa/fa rats10 µg/kg/h, chronic IP infusionSignificantly increased dark phase and total food intake.[8]
AC187Lean control rats10 µg/kg/h, chronic IP infusionNo significant effect on food intake.[8]

Experimental Protocols

Intracerebroventricular (ICV) Cannulation and Injection in Rats

This protocol is for the surgical implantation of a guide cannula into the lateral ventricle of a rat for the direct administration of substances into the brain.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, etc.)

  • Guide cannula and dummy cannula

  • Dental cement

  • Anchor screws

  • Injection syringe and tubing

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Shave the head and clean the surgical area with an antiseptic solution.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda landmarks on the skull.

  • Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma), drill a small hole through the skull.

  • Implant the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Allow the animal to recover for at least one week before starting the experiments.

  • For injection, remove the dummy cannula and connect the injection syringe via tubing to an internal cannula that extends slightly beyond the guide cannula. Infuse the solution at a slow, controlled rate.

Intraperitoneal (IP) Injection in Mice

This protocol describes the administration of substances into the peritoneal cavity of a mouse.

Materials:

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • 70% ethanol (B145695) or other disinfectant

  • Substance to be injected

Procedure:

  • Restrain the mouse firmly by the scruff of the neck to expose the abdomen.

  • Tilt the mouse's head slightly downwards.

  • Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Wipe the injection site with a disinfectant.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

  • Inject the substance slowly. The maximum recommended injection volume is 10 µl per gram of body weight.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is used to assess glucose metabolism after the administration of a glucose load.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, capillary tubes)

  • Oral gavage needle

Procedure:

  • Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (time 0) from a tail vein blood sample.

  • Administer the glucose solution orally via gavage.

  • Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels at each time point using a glucometer.

  • Plot the blood glucose concentration over time to determine the glucose tolerance curve.

Signaling Pathways and Experimental Workflows

Amylin Receptor Signaling Pathway

Amylin and its related peptides exert their effects through a complex receptor system. The core component is the G protein-coupled calcitonin receptor (CTR). The specificity for amylin is conferred by one of three Receptor Activity-Modifying Proteins (RAMPs), which associate with the CTR to form the AMY1, AMY2, and AMY3 receptor subtypes.[5][7] Upon ligand binding, the receptor complex activates G proteins, leading to the production of intracellular second messengers, primarily cyclic AMP (cAMP).[9] Amylin (8-37) acts as a competitive antagonist at these receptors, blocking the downstream signaling cascade.

Amylin_Signaling cluster_receptor Amylin Receptor Complex cluster_cell Cell Membrane CTR CTR G_Protein G Protein (Gs) CTR->G_Protein Activates RAMP RAMP (1, 2, or 3) Amylin Amylin Amylin->CTR Binds Amylin_8_37 Amylin (8-37) (Antagonist) Amylin_8_37->CTR Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Glucose Uptake, ↓ Food Intake) PKA->Cellular_Response Phosphorylates Targets

Caption: Amylin Receptor Signaling Pathway.

Experimental Workflow for In Vivo Food Intake Study

The following diagram illustrates a typical workflow for an acute in vivo study investigating the effect of Amylin (8-37) on food intake in rodents.

Food_Intake_Workflow start Start acclimation Acclimate Animals (e.g., 1 week) start->acclimation baseline Measure Baseline Food Intake acclimation->baseline treatment Administer Treatment (e.g., Amylin (8-37) or Vehicle) baseline->treatment measurement Measure Food Intake (e.g., at 1, 2, 4, 24 hours) treatment->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: In Vivo Food Intake Study Workflow.

References

Application Notes: Amylin (8-37) Administration Protocol for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient intake.[1][2] It plays a crucial role in glycemic regulation by slowing gastric emptying, promoting satiety, and suppressing glucagon (B607659) secretion.[1][][4] The peptide fragment Amylin (8-37) is a truncated analog of full-length amylin that functions as a competitive antagonist at amylin receptors.[5][6] Due to its ability to block amylin-mediated signaling, Amylin (8-37) is an invaluable tool for researchers studying the physiological and pathological roles of amylin, including its involvement in metabolic diseases and neurodegenerative disorders.[7][8] These application notes provide detailed protocols for the preparation and administration of Amylin (8-37) in cell culture experiments.

Mechanism of Action

The biological effects of amylin are mediated by a family of G protein-coupled receptors (GPCRs). These receptors are unique heterodimers, composed of the calcitonin receptor (CTR) complexed with one of three Receptor Activity-Modifying Proteins (RAMPs): RAMP1, RAMP2, or RAMP3.[4][7][9] The specific RAMP protein determines the receptor subtype (AMY₁, AMY₂, or AMY₃) and its binding affinity for amylin and other related peptides.[]

Upon binding of an agonist like full-length amylin, the receptor complex typically couples to the Gαs protein, activating adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and triggers downstream cellular responses.[1][10] Amylin (8-37) acts as an antagonist by binding to the amylin receptor complex without initiating this signaling cascade. It competitively inhibits the binding of endogenous amylin, thereby blocking its biological effects.[11]

Amylin_Signaling_Pathway cluster_receptor Amylin Receptor Complex cluster_cell Intracellular CTR Calcitonin Receptor (CTR) Gs Gαs CTR->Gs Activates RAMP RAMP AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Amylin Amylin (Agonist) Amylin->CTR Binds & Activates Amylin_8_37 Amylin (8-37) (Antagonist) Amylin_8_37->CTR Binds & Blocks

Caption: Amylin (8-37) antagonism of the Amylin/cAMP signaling pathway.

Quantitative Data Summary

The efficacy of Amylin (8-37) can vary depending on the receptor subtype and the specific experimental conditions. The following tables summarize key quantitative data from published literature.

Table 1: Antagonist Potency (pKB) of Rat Amylin (8-37) at Rat Amylin Receptor Subtypes (Data sourced from COS-7 cells transiently transfected with rat receptor components.[12])

Receptor SubtypeAntagonistpKB Value (Mean ± SEM)
rAMY₁(a) (rCT(a) + rRAMP1)rAmylin (8-37)5.8 ± 0.1
rAMY₃(a) (rCT(a) + rRAMP3)rAmylin (8-37)< 5.0

Note: A higher pKB value indicates greater antagonist potency. rAmylin (8-37) was found to be a weak antagonist, more effective at the rAMY₁(a) subtype.[12][13]

Table 2: Effective Concentrations of Amylin (8-37) in Various Cell-Based Assays

AssayCell LineSpeciesConcentrationObserved EffectReference
cAMP InhibitionL6 MyocytesRat1 µMCompletely blocked CGRP-stimulated cAMP production.
cAMP InhibitionTransfected COS-7Rat10 µMUsed to antagonize amylin-induced cAMP response.[13]
CytotoxicityRINm5F Islet β-cellsHuman25 µMInduced cytotoxicity.[6]
CytotoxicityRINm5F Islet β-cellsHuman75 µMCaused an 18% reduction in cell viability after 48h.[14]
Glycogenesis InhibitionIsolated Soleus MuscleRat1 µMReversed amylin-induced inhibition of glycogen (B147801) synthesis.

Experimental Protocols

Protocol 1: Reconstitution and Storage of Amylin (8-37) Peptide

Proper handling of the lyophilized peptide is critical for maintaining its activity and ensuring experimental reproducibility.

Materials:

  • Lyophilized Amylin (8-37) peptide

  • Sterile, nuclease-free distilled water, PBS, or other aqueous buffer[15]

  • (Optional) Acetonitrile (B52724) for concentrations above 2 mg/mL[15]

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 25-45 minutes.[16] This prevents condensation from forming inside the vial, which can affect peptide stability.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.

  • Reconstitution: Carefully open the vial and add the appropriate volume of sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM). Use distilled water for solutions up to 2 mg/mL; for higher concentrations, acetonitrile may be required.[15]

  • Solubilization: Gently vortex or invert the tube several times to ensure the peptide is fully dissolved.[16] Avoid vigorous shaking to minimize aggregation.

  • Aliquoting and Storage:

    • For immediate use, the solution can be stored at 4°C for a short period.

    • For long-term storage, dispense the stock solution into single-use aliquots in low-protein-binding tubes.[17]

    • Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[5][15]

    • Crucially, avoid repeated freeze-thaw cycles , as this can lead to peptide degradation and aggregation.[16]

Protocol 2: General Workflow for Amylin (8-37) Administration in Cell Culture

This protocol outlines a general procedure for using Amylin (8-37) as an antagonist in a typical cell culture experiment.

Experimental_Workflow A 1. Cell Seeding Seed cells in appropriate culture plates. B 2. Incubation Allow cells to adhere and grow (e.g., 24-48 hours). A->B C 3. Serum Starvation (Optional) Incubate in serum-free media to reduce basal signaling. B->C D 4. Antagonist Pre-incubation Treat cells with Amylin (8-37) (e.g., 15-30 min). C->D E 5. Agonist Stimulation Add agonist (e.g., Amylin) to the media containing antagonist. D->E F 6. Final Incubation Incubate for the required duration (minutes to hours). E->F G 7. Endpoint Assay Perform desired analysis (e.g., cAMP assay, Western blot, viability test). F->G

Caption: General experimental workflow for receptor antagonism studies.
Protocol 3: Example Application - Amylin Receptor Antagonism Assay via cAMP Measurement

This protocol provides a specific example for quantifying the antagonistic effect of Amylin (8-37) on amylin-induced cAMP production in L6 rat myoblasts.[18]

Materials:

  • L6 myoblasts

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Amylin (8-37) stock solution

  • Rat Amylin (agonist) stock solution

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Cell lysis buffer

  • cAMP assay kit (ELISA or TR-FRET based)

Procedure:

  • Cell Plating: Seed L6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a 37°C, 5% CO₂ incubator.

  • Serum Starvation: On the day of the assay, gently wash the cells with PBS and replace the growth medium with serum-free medium. Incubate for 2-5 hours to reduce basal signaling activity.

  • Antagonist Pre-treatment:

    • Prepare serial dilutions of Amylin (8-37) in serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX). Recommended concentration range: 1 nM to 10 µM.

    • Aspirate the medium from the cells and add the Amylin (8-37) solutions.

    • Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of the agonist (e.g., rat Amylin) at a concentration of 2x its EC₈₀ value in serum-free medium with IBMX.

    • Add an equal volume of the agonist solution to each well (except for the unstimulated controls). The final agonist concentration should be at its EC₈₀.

    • Incubate for 15-20 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions provided with your chosen cAMP assay kit.

  • Quantification: Measure the intracellular cAMP levels using the assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of Amylin (8-37). Calculate the IC₅₀ value and, if applicable, the pKB using the Schild regression method to quantify antagonist potency.

Troubleshooting

  • Low Antagonist Activity: Ensure the peptide has been stored correctly and that fresh aliquots are used. Verify the agonist is active and used at an appropriate concentration (near its EC₈₀). Amylin (8-37) is a weak antagonist at some receptor subtypes, so high concentrations may be necessary.[12]

  • Peptide Aggregation: Human Amylin (8-37) has a propensity to aggregate, which can affect its activity and cause cytotoxicity.[6][14] Reconstitute just before use if possible, avoid vigorous shaking, and use low-protein-binding plastics.

  • Unexpected Cytotoxicity: While used to block amylin's effects, Amylin (8-37) itself can be cytotoxic at high concentrations (≥25 µM).[6] Perform a dose-response curve to determine the optimal non-toxic concentration for your cell type.

  • High Basal Signaling: Ensure adequate serum starvation to lower background signals before stimulation. Include unstimulated and agonist-only controls in every experiment.

References

Application Notes and Protocols for Studying Amylin Receptor Pharmacology Using Amylin (8-37)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. It plays a crucial role in glucose homeostasis by regulating gastric emptying, suppressing glucagon (B607659) secretion, and promoting satiety.[1][2] The biological effects of amylin are mediated through a family of G protein-coupled receptors (GPCRs). These receptors are heterodimers, composed of the calcitonin receptor (CTR) complexed with one of three Receptor Activity-Modifying Proteins (RAMPs).[1][3][4] The specific RAMP determines the receptor subtype:

  • AMY₁ Receptor: CTR + RAMP1

  • AMY₂ Receptor: CTR + RAMP2

  • AMY₃ Receptor: CTR + RAMP3

Amylin (8-37) is a truncated analog of native amylin that lacks the N-terminal ring structure. It functions as a competitive antagonist at amylin receptors.[] While it is often described as a weak antagonist, it serves as a valuable research tool to investigate the physiological and pharmacological roles of the amylin system.[][6] These application notes provide a summary of its pharmacological properties and detailed protocols for its use in in vitro and in vivo studies.

Pharmacological Profile of Amylin (8-37)

Amylin (8-37) competitively blocks the binding of native amylin to its receptors, thereby inhibiting downstream signaling cascades.[] Its utility as an antagonist is well-established in various models, although its potency can be significantly lower than other antagonists like AC187 or CGRP (8-37).[7] For instance, in binding assays on human breast carcinoma MCF-7 cells, rat amylin (8-37) was found to be 36-fold less potent than the full-length human amylin.[8] Due to its lower affinity, concentrations in the micromolar range are often required to achieve effective antagonism in functional assays.[8][9]

Quantitative Data: Comparative Pharmacology of Amylin Receptor Antagonists

The following table summarizes the binding and functional data for Amylin (8-37) and other commonly used antagonists. This data highlights the relative potencies and helps in selecting the appropriate tool for a given experiment.

CompoundReceptor/TissueAssay TypeParameterValueReference
Rat Amylin (8-37) Porcine Nucleus AccumbensCompetition Binding vs. [¹²⁵I]BH-h-amylinIC₅₀200 nM[10]
Rat Amylin (8-37) Guinea Pig Nucleus AccumbensCompetition Binding vs. [¹²⁵I]BH-h-amylinIC₅₀12 nM[10]
Rat Amylin (8-37) MCF-7 CellscAMP AccumulationFunctional AntagonismIneffective up to 1 µM[8]
AC187 Rat Nucleus AccumbensCompetition Binding vs. [¹²⁵I]amylinInhibitionMore potent than sCT(8-32) and CGRP(8-37)[7]
AC187 Amylin ReceptorCompetition BindingKᵢ0.275 nM[11]
AC187 Amylin ReceptorFunctional AntagonismIC₅₀0.48 nM[11]
CGRP (8-37) Rat Nucleus AccumbensCompetition Binding vs. [¹²⁵I]amylinInhibitionLess potent than AC187 and sCT(8-32)[7]
Cyclic AC253 Amylin ReceptorFunctional AntagonismIC₅₀0.3 µM[11]
sCT (8-32) MCF-7 CellscAMP Accumulation vs. h-amylinKᵢ1.24 nM[8]

Experimental Protocols

Protocol 1: In Vitro Radioligand Competition Binding Assay

This protocol details how to determine the binding affinity (Kᵢ) of Amylin (8-37) for amylin receptors expressed in cultured cells.

Objective: To quantify the ability of Amylin (8-37) to displace a radiolabeled ligand from the amylin receptor.

Materials:

  • Cell Lines: HEK293 or COS-7 cells transiently or stably co-expressing human CTR and a RAMP (e.g., RAMP1 for AMY₁).

  • Radioligand: High-affinity radiolabeled amylin agonist, such as [¹²⁵I]-rat amylin or [¹²⁵I]Bolton-Hunter human amylin.

  • Competitor: Amylin (8-37) (human or rat).

  • Binding Buffer: DMEM with 0.3% (w/v) BSA.[12]

  • Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis Buffer: 0.5 M NaOH.[12]

  • 96-well or 48-well cell culture plates.

  • Gamma counter.

Procedure:

  • Cell Culture: Plate the transfected cells in 48-well plates at a density that will result in 90-100% confluency on the day of the assay (e.g., ~125,000 cells/well). Allow cells to adhere and grow for 36-48 hours.[12]

  • Assay Preparation: On the day of the assay, aspirate the culture medium and gently wash the cells twice with PBS.

  • Competition Reaction: Prepare serial dilutions of Amylin (8-37) in binding buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁶ M.

  • Incubation: To each well, add:

    • Binding buffer containing a fixed concentration of radioligand (e.g., ~120 pM [¹²⁵I]-rat amylin).[12]

    • Increasing concentrations of unlabeled Amylin (8-37).

    • For determining non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled full-length amylin.

    • For total binding, add only the radioligand and buffer.

  • Incubate the plate for 60 minutes at 37°C with gentle agitation to reach equilibrium.[12][13]

  • Termination and Washing: Stop the incubation by aspirating the buffer. Wash the cell monolayer rapidly with three changes of ice-cold PBS to remove unbound radioligand.[13]

  • Cell Lysis and Counting: Solubilize the cells by adding 250 µL of 0.5 M NaOH to each well.[12] Collect the lysate and measure the bound radioactivity using a gamma counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Amylin (8-37) concentration.

  • Fit the data using a non-linear regression model (one-site fit, logIC₅₀) to determine the IC₅₀ value.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the radioligand concentration and Kₐ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep1 Culture cells expressing AMY receptors prep2 Prepare serial dilutions of Amylin (8-37) prep3 Prepare radioligand ([¹²⁵I]Amylin) solution assay1 Add radioligand + Amylin (8-37) to cells in 48-well plate prep3->assay1 assay2 Incubate at 37°C for 60 minutes assay1->assay2 analysis1 Terminate by washing with ice-cold PBS assay2->analysis1 analysis2 Lyse cells and measure bound radioactivity analysis1->analysis2 analysis3 Calculate IC₅₀ from competition curve analysis2->analysis3 analysis4 Calculate Kᵢ using Cheng-Prusoff equation analysis3->analysis4

Workflow for a competition radioligand binding assay.
Protocol 2: In Vitro cAMP Functional Assay

This protocol describes how to measure the antagonistic effect of Amylin (8-37) on agonist-stimulated cyclic AMP (cAMP) production.

Objective: To determine the potency (pA₂ or K₈) of Amylin (8-37) as a functional antagonist.

Materials:

  • Cell Lines: COS-7 or HEK293 cells transiently co-transfected with cDNAs for CTR and a RAMP.[9]

  • Agonist: Rat or human amylin.

  • Antagonist: Amylin (8-37).

  • Assay Medium: Serum-free DMEM containing 0.1% BSA and 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.[9][14]

  • cAMP Detection Kit: HTRF, AlphaScreen, or enzyme immunoassay (EIA) kits.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture and Transfection: Seed cells in 96-well plates (~30,000 cells per well).[9] Transfect them with the appropriate receptor and RAMP constructs.

  • Assay Preparation: 24-48 hours post-transfection, replace the culture medium with serum-free assay medium and incubate for 30 minutes at 37°C.[9]

  • Antagonist Pre-incubation: Add various concentrations of Amylin (8-37) to the wells. For a Schild analysis, at least 3-4 different fixed concentrations should be used.

  • Agonist Stimulation: Immediately after adding the antagonist, add increasing concentrations of an amylin agonist (e.g., rat amylin). The final incubation volume should be consistent across all wells.

  • Incubation: Incubate the plate for 15 minutes at 37°C.[9]

  • cAMP Measurement: Stop the reaction and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. This typically involves cell lysis followed by addition of detection reagents.

Data Analysis:

  • Generate agonist dose-response curves in the absence and presence of each fixed concentration of Amylin (8-37).

  • Determine the EC₅₀ value for the agonist from each curve.

  • Calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in its absence.

  • Construct a Schild plot by plotting log(DR-1) against the log of the antagonist concentration. The x-intercept of the linear regression line provides the pA₂ value, which is the negative logarithm of the antagonist dissociation constant (K₈). A slope not significantly different from 1 is indicative of competitive antagonism.

Amylin_Signaling_Pathway Amylin Amylin (Agonist) Receptor Amylin Receptor (CTR + RAMP) Amylin->Receptor Binds & Activates Amylin837 Amylin (8-37) (Antagonist) Amylin837->Receptor Binds & Blocks G_Protein Gαs Protein Receptor->G_Protein Activates ERK ERK1/2 Receptor->ERK Activates (β-arrestin dependent) AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Responses (↓ Gastric Emptying, ↓ Glucagon) PKA->Response ERK->Response

Amylin receptor signaling and point of antagonism.
Protocol 3: In Vivo Metabolic Studies in Rodents

This protocol provides a general framework for investigating the effects of Amylin (8-37) on metabolic parameters in rats.

Objective: To antagonize the in vivo metabolic effects of endogenous or exogenous amylin.

Materials:

  • Animals: Conscious, fasted male rats (e.g., Wistar or Sprague-Dawley).[15][16]

  • Peptides: Rat Amylin (8-37) and, if applicable, rat amylin for co-infusion.

  • Vehicle: Saline.

  • Infusion pumps and catheters for intravenous administration.

  • Blood collection supplies.

  • Analytical kits for measuring plasma glucose, insulin, lactate, nonesterified fatty acids (NEFA), and glycerol.

Procedure:

  • Animal Preparation: Acclimate animals to handling and experimental conditions. On the day of the experiment, fast the rats for 5-7 hours.[16][17] If required, surgically implant catheters for infusion and blood sampling and allow for recovery.

  • Infusion Protocol:

    • Basal Period: Collect a baseline blood sample.

    • Infusion: Begin a continuous intravenous infusion of either vehicle (saline) or Amylin (8-37). A typical infusion rate for Amylin (8-37) is 125 nmol/h.[15][16]

    • To study antagonism of exogenous amylin, a co-infusion of amylin (e.g., 5 nmol/h) can be performed.[16]

    • The total infusion period can last for several hours (e.g., 4 to 5.75 hours).[15][16]

  • Blood Sampling: Collect blood samples at regular intervals throughout the infusion period (e.g., every 30-60 minutes).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Biochemical Analysis: Measure the concentrations of relevant metabolites and hormones (glucose, insulin, NEFA, etc.) in the plasma samples using commercially available kits.

Data Analysis:

  • Plot the change in each parameter over time for each treatment group.

  • Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the effects of Amylin (8-37) treatment to the vehicle control group.[16]

  • A significant reversal of amylin-induced effects (e.g., blocking hyperlactemia or elevations in NEFA) or an effect on basal levels (e.g., lowering plasma insulin) demonstrates in vivo antagonism.[15][16]

Antagonism_Logic cluster_0 Scenario 1: Agonist Only cluster_1 Scenario 2: Agonist + Antagonist Agonist1 Amylin Receptor1 AMY Receptor Agonist1->Receptor1 Binds Signal1 Signal Transduction (cAMP ↑) Receptor1->Signal1 Activates Agonist2 Amylin Receptor2 AMY Receptor Agonist2->Receptor2 Competes Antagonist Amylin (8-37) Antagonist->Receptor2 Binds NoSignal Signal Blocked Receptor2->NoSignal No Activation

Logical diagram of competitive antagonism.

References

Investigating Insulin Secretion Pathways Using Amylin (8-37): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone that is co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient stimuli. It plays a significant role in glycemic regulation by slowing gastric emptying, promoting satiety, and suppressing glucagon (B607659) secretion. To elucidate the precise physiological and pathophysiological roles of endogenous amylin in insulin secretion, specific and potent antagonists are invaluable tools. Amylin (8-37) is a truncated analog of amylin that acts as a competitive antagonist at the amylin receptor, thereby blocking the effects of endogenous amylin. This document provides detailed application notes and experimental protocols for utilizing Amylin (8-37) to investigate insulin secretion pathways in pancreatic islets.

Mechanism of Action

Amylin exerts its effects by binding to a heterodimeric G protein-coupled receptor composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP). There are three RAMP subtypes (RAMP1, RAMP2, and RAMP3) that can associate with the CTR to form different amylin receptor isoforms with distinct pharmacological properties. In pancreatic β-cells, the activation of amylin receptors by endogenous amylin is thought to modulate insulin secretion in an autocrine or paracrine manner. Amylin (8-37) competitively binds to these receptors, preventing the binding of native amylin and thereby inhibiting its downstream signaling effects on insulin release.

Data Presentation

The following table summarizes quantitative data from a study investigating the effect of Amylin (8-37) on insulin secretion from perifused rat islets. This data demonstrates the dose-dependent inhibitory effect of amylin (IAPP) on stimulated insulin release and the antagonistic action of Amylin (8-37).

Treatment ConditionInsulin Release (% of Control)Fold Change vs. Stimulated Control
Stimulated Control (8 mM Glucose + 0.2 µM Carbachol)100%1.0
+ 10⁻⁷ M IAPP68%0.68
+ 1.5 x 10⁻⁶ M IAPP38%0.38
+ 10⁻⁵ M IAPP30%0.30
+ 1.5 x 10⁻⁶ M IAPP + 10⁻⁵ M Amylin (8-37)78%0.78
+ 4 x 10⁻⁵ M Amylin (8-37) (alone)148%1.48

Data adapted from a study on perifused rat islets, showing that Amylin (8-37) can antagonize the inhibitory effect of IAPP and, at higher concentrations, can increase insulin secretion on its own, suggesting a tonic inhibitory role for endogenous amylin.

Experimental Protocols

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Amylin (8-37)

This protocol describes a static incubation assay to assess the effect of Amylin (8-37) on glucose-stimulated insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or rat)

  • Culture medium (e.g., RPMI-1640 with 11.1 mM glucose, 10% FBS, 1% penicillin-streptomycin)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • Amylin (8-37) (human, rat, or mouse, depending on the islet source)

  • Stock solution of Amylin (8-37) (e.g., 1 mM in sterile water or appropriate solvent)

  • 35 mm non-tissue culture treated dishes

  • 1.5 mL microcentrifuge tubes

  • Insulin ELISA kit

  • Acid-ethanol solution (0.18 M HCl in 70% ethanol)

  • Incubator (37°C, 5% CO₂)

  • Benchtop centrifuge

Procedure:

  • Islet Culture: Following isolation, culture islets overnight in culture medium at 37°C and 5% CO₂ to allow for recovery.

  • Preparation of Reagents:

    • Prepare KRBH solutions with low and high glucose concentrations. Warm to 37°C and adjust pH to 7.4.

    • Prepare working solutions of Amylin (8-37) in KRBH with low and high glucose. A typical concentration range to test for antagonism is 1-10 µM.

  • Pre-incubation:

    • Hand-pick islets of similar size into a 35 mm dish.

    • Wash the islets twice with low-glucose KRBH.

    • Pre-incubate the islets in low-glucose KRBH for 60 minutes at 37°C to allow them to equilibrate to a basal secretory state.

  • Basal Insulin Secretion (Low Glucose):

    • Transfer a group of 10-15 size-matched islets into each microcentrifuge tube. Perform each treatment in triplicate.

    • Add 500 µL of low-glucose KRBH (with or without Amylin (8-37) for the respective treatment groups).

    • Incubate for 60 minutes at 37°C with the tube lids open.

    • After incubation, close the lids and gently pellet the islets by centrifugation (e.g., 100 x g for 2 minutes).

    • Carefully collect the supernatant and store it at -20°C for insulin measurement. This represents the basal insulin secretion.

  • Stimulated Insulin Secretion (High Glucose):

    • To the islet pellet, add 500 µL of high-glucose KRBH (with or without Amylin (8-37)).

    • Incubate for 60 minutes at 37°C with the tube lids open.

    • Pellet the islets by centrifugation.

    • Collect the supernatant and store it at -20°C for insulin measurement. This represents the stimulated insulin secretion.

  • Insulin Content Measurement:

    • To the remaining islet pellet, add 500 µL of acid-ethanol solution.

    • Vortex and store at -20°C until the insulin assay. This will be used to determine the total insulin content of the islets.

  • Insulin Assay:

    • Measure the insulin concentration in the collected supernatants and the acid-ethanol extracts using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion to the total insulin content for each sample.

    • Calculate the stimulation index (Insulin secretion in high glucose / Insulin secretion in low glucose) for each condition.

    • Compare the stimulation indices between the control and Amylin (8-37) treated groups.

Islet Perifusion Assay with Amylin (8-37)

This protocol allows for the dynamic measurement of insulin secretion from islets in response to changing secretagogue concentrations, providing a more physiological assessment of β-cell function.

Materials:

  • Isolated pancreatic islets

  • Perifusion system (including peristaltic pump, water bath, perifusion chambers, and fraction collector)

  • Perifusion buffer (e.g., KRBH with 0.1% BSA) with:

    • Basal (low) glucose concentration (e.g., 2.8 mM)

    • Stimulatory (high) glucose concentration (e.g., 16.7 mM)

  • Amylin (8-37) stock solution

  • Insulin ELISA kit

Procedure:

  • System Setup:

    • Set up the perifusion system according to the manufacturer's instructions.

    • Equilibrate the water bath to 37°C.

    • Prepare perifusion buffers with basal and stimulatory glucose concentrations, with and without the desired concentration of Amylin (8-37) (e.g., 10 µM). De-gas the buffers before use.

  • Islet Loading:

    • Load approximately 100-200 size-matched islets into each perifusion chamber.

  • Equilibration:

    • Perifuse the islets with basal glucose buffer for at least 60 minutes to establish a stable baseline of insulin secretion. Set the flow rate to approximately 100 µL/min.

  • Perifusion Protocol:

    • Begin collecting fractions (e.g., every 1-5 minutes).

    • Continue perifusing with basal glucose for a set period (e.g., 10 minutes) to measure basal secretion.

    • Switch to the stimulatory glucose buffer. To investigate the effect of Amylin (8-37), one channel can be perifused with high glucose alone (control), while another is perifused with high glucose containing Amylin (8-37).

    • Perifuse with the stimulatory solution for a defined period (e.g., 30-60 minutes).

    • Switch back to the basal glucose buffer to observe the return to baseline secretion.

    • To demonstrate antagonism, a period of co-perifusion with a known amylin agonist and Amylin (8-37) can be included.

  • Sample Collection and Analysis:

    • Store the collected fractions at -20°C until insulin measurement.

    • Measure the insulin concentration in each fraction using an insulin ELISA kit.

  • Data Analysis:

    • Plot the insulin secretion rate (e.g., pg/islet/min) over time for each experimental condition.

    • Calculate the area under the curve (AUC) for the first and second phases of insulin secretion to quantify the total amount of insulin released.

    • Compare the insulin secretion profiles and AUCs between the control and Amylin (8-37) treated groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Amylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (β-cell) Amylin Amylin AmylinR Amylin Receptor CTR RAMP Amylin->AmylinR:f0 Binds Amylin837 Amylin (8-37) (Antagonist) Amylin837->AmylinR:f0 Blocks G_protein G Protein (Gs/Gq) AmylinR->G_protein AC Adenylate Cyclase G_protein->AC Activates PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Modulates IP3_DAG IP₃ / DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release from ER IP3_DAG->Ca_release Insulin_granule Insulin Granule Exocytosis Ca_release->Insulin_granule Triggers Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Insulin_granule Triggers Modulation Modulation of Insulin Secretion Insulin_granule->Modulation

Caption: Amylin signaling pathway in pancreatic β-cells.

GSIS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets Overnight_Culture Culture Islets Overnight Islet_Isolation->Overnight_Culture Reagent_Prep Prepare KRBH Buffers (Low/High Glucose) ± Amylin (8-37) Overnight_Culture->Reagent_Prep Pre_incubation Pre-incubate Islets in Low Glucose KRBH (60 min) Reagent_Prep->Pre_incubation Basal_Secretion Incubate in Low Glucose ± Amylin (8-37) (60 min) Pre_incubation->Basal_Secretion Collect_Basal Collect Supernatant (Basal Secretion) Basal_Secretion->Collect_Basal Stimulated_Secretion Incubate in High Glucose ± Amylin (8-37) (60 min) Collect_Basal->Stimulated_Secretion Collect_Stimulated Collect Supernatant (Stimulated Secretion) Stimulated_Secretion->Collect_Stimulated Insulin_Extraction Extract Total Insulin from Islets Collect_Stimulated->Insulin_Extraction ELISA Measure Insulin (ELISA) Insulin_Extraction->ELISA Data_Analysis Normalize Secretion to Content & Calculate Stimulation Index ELISA->Data_Analysis

Caption: Experimental workflow for the static GSIS assay.

Perifusion_Workflow cluster_setup Setup cluster_run Perifusion Run cluster_analysis_peri Analysis System_Setup Setup Perifusion System Buffer_Prep Prepare & De-gas Buffers (Basal/Stimulatory) ± Amylin (8-37) System_Setup->Buffer_Prep Load_Islets Load Islets into Perifusion Chambers Buffer_Prep->Load_Islets Equilibration Equilibrate with Basal Glucose Buffer (60 min) Load_Islets->Equilibration Basal_Collection Collect Basal Fractions (10 min) Equilibration->Basal_Collection Stimulation Perifuse with Stimulatory Buffer ± Amylin (8-37) (30-60 min) Basal_Collection->Stimulation Return_to_Basal Return to Basal Buffer & Collect Fractions Stimulation->Return_to_Basal Measure_Insulin Measure Insulin in Collected Fractions (ELISA) Return_to_Basal->Measure_Insulin Plot_Data Plot Insulin Secretion Rate vs. Time Measure_Insulin->Plot_Data Calculate_AUC Calculate Area Under the Curve (AUC) Plot_Data->Calculate_AUC

Caption: Experimental workflow for the islet perifusion assay.

Application Notes and Protocols: Experimental Use of Amylin (8-37) in Metabolic Syndrome Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells in response to nutrient stimuli.[1][2][3] It plays a crucial role in glucose homeostasis by slowing gastric emptying, suppressing postprandial glucagon (B607659) secretion, and promoting satiety.[2][4][5][6][7] In the context of metabolic syndrome, hyperamylinemia often accompanies insulin resistance.[8] Amylin (8-37) is a truncated analog of amylin that acts as a competitive antagonist at the amylin receptor, making it a valuable tool for investigating the physiological and pathophysiological roles of endogenous amylin in metabolic diseases.[8][9] These application notes provide an overview of the experimental use of Amylin (8-37) in metabolic syndrome research, including its mechanism of action, key experimental protocols, and a summary of its observed effects.

Mechanism of Action

Amylin (8-37) selectively blocks the actions of amylin by competing for binding to the amylin receptor.[8][9] The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[5][10][11] By antagonizing the amylin receptor, Amylin (8-37) can reverse the effects of elevated amylin levels, thereby improving insulin sensitivity and altering lipid metabolism.[8][9] Studies have shown that Amylin (8-37) enhances whole-body and muscle insulin sensitivity, reduces basal insulin levels, and corrects insulin resistance in animal models.[8][9]

Key Applications in Metabolic Syndrome Research

  • Investigating the role of endogenous amylin in insulin resistance: By blocking the effects of amylin, researchers can elucidate its contribution to the development and progression of insulin resistance.

  • Evaluating the therapeutic potential of amylin antagonism: Studies using Amylin (8-37) can help determine if blocking amylin signaling is a viable strategy for treating metabolic syndrome and type 2 diabetes.

  • Understanding the interplay between amylin, insulin, and lipid metabolism: Amylin (8-37) serves as a tool to dissect the complex interactions between these key metabolic hormones and substrates.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of Amylin (8-37) infusion in experimental models of metabolic syndrome.

Table 1: Effects of Amylin (8-37) on Plasma Parameters in Normal and Insulin-Resistant Rats [8]

ParameterTreatment GroupChange with Amylin (8-37)P-value
Plasma InsulinSaline-infusedReduced< 0.001
hGH-infused (Insulin-resistant)Reduced< 0.001
Plasma TriglyceridesSaline-infusedIncreased (basal)< 0.05
hGH-infused (Insulin-resistant)Increased (basal)< 0.05
Plasma Nonesterified Fatty AcidsSaline-infusedLowered< 0.05
hGH-infused (Insulin-resistant)Lowered< 0.05

Table 2: Effects of Amylin (8-37) on Tissue Metabolism in Rats [8]

TissueParameterTreatment GroupChange with Amylin (8-37)P-value
MuscleInsulin SensitivitySaline-infused & hGH-infusedEnhanced< 0.05
Triglyceride ContentSaline-infusedReduced< 0.05
Total Long-Chain Acyl-CoA ContentSaline-infusedReduced< 0.05
Glycogen (B147801) Synthesis (in vitro)Isolated Soleus MuscleBlocked Amylin-induced inhibition-
LiverInsulin ResistancehGH-infusedCorrected-

Experimental Protocols

Protocol 1: In Vivo Hyperinsulinemic-Euglycemic Clamp in Rats

This protocol is designed to assess whole-body insulin sensitivity in conscious rats following the administration of Amylin (8-37).

Materials:

  • Male Wistar rats

  • Amylin (8-37) (rat)

  • Human Growth Hormone (hGH) for inducing insulin resistance (optional)

  • Saline solution (0.9% NaCl)

  • Human insulin

  • 20% glucose solution

  • [3H]glucose and [14C]2-deoxyglucose (for measuring glucose uptake)

  • Anesthesia (e.g., isoflurane)

  • Catheters for infusion and blood sampling

  • Infusion pumps

  • Blood glucose meter

Procedure:

  • Animal Preparation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the experiment to allow for recovery.

  • Induction of Insulin Resistance (Optional): Infuse human Growth Hormone (hGH) for a specified period to induce a state of insulin resistance. A control group should be infused with saline.

  • Fasting: Fast the rats overnight before the clamp procedure.

  • Amylin (8-37) Infusion: On the day of the experiment, begin a continuous intravenous infusion of Amylin (8-37) at a rate of 0.125 µmol/h.[8] A control group should receive a saline infusion.

  • Hyperinsulinemic-Euglycemic Clamp:

    • After a 3.75-hour infusion of Amylin (8-37) or saline, start a continuous infusion of human insulin (e.g., 100 mU/l).[8]

    • Monitor blood glucose levels every 5-10 minutes.

    • Infuse a variable rate of 20% glucose solution to maintain euglycemia (fasting blood glucose levels).

    • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity.

  • Glucose Uptake Measurement:

    • During the clamp, administer a bolus of [3H]glucose and [14C]2-deoxyglucose to measure glucose turnover and tissue-specific glucose uptake.

    • Collect blood samples at timed intervals to determine the clearance of the radioactive tracers.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., muscle, liver, adipose tissue) for further analysis (e.g., triglyceride content, glycogen synthesis).

Protocol 2: In Vitro Muscle Glycogen Synthesis Assay

This protocol assesses the direct effect of Amylin (8-37) on amylin-mediated inhibition of glycogen synthesis in isolated muscle.

Materials:

  • Isolated rat soleus muscle strips

  • Krebs-Ringer bicarbonate buffer

  • Amylin (rat)

  • Amylin (8-37) (rat)

  • Insulin

  • D-[U-14C]glucose

  • Glycogen precipitation solution (e.g., ethanol)

  • Scintillation counter

Procedure:

  • Muscle Preparation: Isolate soleus muscles from rats and prepare thin strips.

  • Pre-incubation: Pre-incubate the muscle strips in Krebs-Ringer bicarbonate buffer.

  • Treatment:

    • Group 1 (Control): Incubate with buffer only.

    • Group 2 (Insulin): Incubate with insulin.

    • Group 3 (Amylin + Insulin): Incubate with amylin and insulin.

    • Group 4 (Amylin (8-37) + Amylin + Insulin): Incubate with Amylin (8-37), amylin, and insulin.

    • Group 5 (Amylin (8-37) + Insulin): Incubate with Amylin (8-37) and insulin.

  • Glycogen Synthesis Measurement:

    • Add D-[U-14C]glucose to the incubation buffer for a specified period.

    • Terminate the incubation and process the muscle samples to precipitate glycogen.

    • Measure the incorporation of [14C]glucose into glycogen using a scintillation counter.

  • Data Analysis: Compare the rates of glycogen synthesis between the different treatment groups.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of amylin and the experimental workflow for an in vivo study using Amylin (8-37).

Amylin_Signaling_Pathway cluster_cell Target Cell (e.g., Muscle, Brain) Amylin Amylin Receptor Amylin Receptor (CTR/RAMP Complex) Amylin->Receptor Binds and Activates Amylin_8_37 Amylin (8-37) (Antagonist) Amylin_8_37->Receptor Binds and Blocks G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Glycogen Synthesis, Satiety Signal) PKA->Cellular_Response Phosphorylates Targets

Caption: Proposed Amylin signaling pathway and the antagonistic action of Amylin (8-37).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_experiment Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Catheterization Surgical Catheter Implantation Animal_Model->Catheterization Recovery Recovery Period Catheterization->Recovery Fasting Overnight Fasting Recovery->Fasting Grouping Divide into Control and Amylin (8-37) Groups Fasting->Grouping Infusion Continuous Infusion (Saline or Amylin (8-37)) Grouping->Infusion Clamp Hyperinsulinemic-Euglycemic Clamp Infusion->Clamp Blood_Sampling Serial Blood Sampling Clamp->Blood_Sampling Data_Collection Measure Glucose Infusion Rate Blood_Sampling->Data_Collection Tissue_Harvest Harvest Tissues Data_Collection->Tissue_Harvest Biochemical_Assays Biochemical Analyses (e.g., Triglycerides, Glycogen) Tissue_Harvest->Biochemical_Assays Data_Analysis Statistical Analysis and Interpretation Biochemical_Assays->Data_Analysis

Caption: General experimental workflow for in vivo studies with Amylin (8-37).

References

Application Notes and Protocols for Measuring Amylin (8-37) Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylin (8-37), also known as pramlintide, is a 37-amino acid peptide analogue of the human hormone amylin. It is an important therapeutic agent for individuals with type 1 and type 2 diabetes. Understanding the binding kinetics of Amylin (8-37) to its receptors is crucial for the development of novel therapeutics and for elucidating its mechanism of action. This document provides detailed application notes and protocols for two primary techniques used to measure the binding kinetics of Amylin (8-37): Surface Plasmon Resonance (SPR) and Radioligand Binding Assays.

Amylin (8-37) acts as a weak antagonist at the amylin receptor[1]. The amylin receptor is a heterodimeric complex composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP)[2][3][4][5][6]. There are three subtypes of RAMPs (RAMP1, RAMP2, and RAMP3), which give rise to different amylin receptor subtypes (AMY1, AMY2, and AMY3)[2][6].

Signaling Pathway of the Amylin Receptor

The binding of an agonist to the amylin receptor, a G protein-coupled receptor (GPCR), primarily activates the Gs alpha subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of amylin[6].

Amylin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amylin Amylin Agonist Amylin_Receptor Amylin Receptor (CTR + RAMP) Amylin->Amylin_Receptor G_Protein G Protein (Gs) Amylin_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Physiological Response Downstream->Response

Amylin Receptor Signaling Pathway

Techniques for Measuring Binding Kinetics

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

SPR can be utilized to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D) of Amylin (8-37) binding to the amylin receptor. In a typical setup, the purified amylin receptor (or a component, such as the extracellular domain of the CTR/RAMP complex) is immobilized on the sensor chip, and Amylin (8-37) is flowed over the surface as the analyte.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis Receptor_Prep Purify Amylin Receptor (e.g., CTR/RAMP complex) Immobilization Immobilize purified receptor on SPR sensor chip Receptor_Prep->Immobilization Ligand_Prep Prepare Amylin (8-37) solutions in running buffer at various concentrations Association Inject Amylin (8-37) solution (Association phase) Ligand_Prep->Association Equilibration Equilibrate the chip surface with running buffer Immobilization->Equilibration Equilibration->Association Dissociation Flow running buffer (Dissociation phase) Association->Dissociation Sensorgram Generate Sensorgram (Response Units vs. Time) Association->Sensorgram Regeneration Regenerate the sensor chip surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Equilibration Next Cycle Fitting Fit data to a kinetic model (e.g., 1:1 Langmuir binding) Sensorgram->Fitting Constants Determine kon, koff, and KD Fitting->Constants

Surface Plasmon Resonance Experimental Workflow
  • Receptor Immobilization:

    • Activate the surface of a CM5 sensor chip (or equivalent) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified amylin receptor (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without receptor immobilization to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of Amylin (8-37) dilutions in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). Concentrations should typically range from 0.1 nM to 1 µM, bracketing the expected K_D.

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject the lowest concentration of Amylin (8-37) over the receptor and reference flow cells for a set association time (e.g., 180 seconds).

    • Switch to flowing only the running buffer to monitor the dissociation phase for a defined time (e.g., 300-600 seconds).

    • Regenerate the sensor surface with a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

    • Repeat the injection cycle with increasing concentrations of Amylin (8-37).

  • Data Analysis:

    • Subtract the reference flow cell data from the receptor-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and K_D.

ParameterValue
Association Rate Constant (k_on)28.7 ± 5.1 L mol⁻¹ s⁻¹
Dissociation Rate Constant (k_off)2.8 ± 0.6 × 10⁻⁴ s⁻¹

Note: These values are for amylin-amylin interaction and not Amylin (8-37) binding to its receptor. They are provided for illustrative purposes.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive method used to quantify the interaction between a radiolabeled ligand and its receptor. These assays can be performed on intact cells expressing the receptor or on membrane preparations.

For Amylin (8-37), which is typically an antagonist, competition binding assays are most appropriate. In this setup, a constant concentration of a radiolabeled agonist (e.g., [¹²⁵I]-amylin or [¹²⁵I]-CGRP) is incubated with the receptor in the presence of varying concentrations of unlabeled Amylin (8-37). The ability of Amylin (8-37) to displace the radioligand is measured, and the inhibition constant (K_i) is determined.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Prepare receptor source (e.g., cell culture expressing Amylin Receptor or membrane prep) Incubation Incubate receptor source with fixed radioligand and varying concentrations of Amylin (8-37) Receptor_Prep->Incubation Ligand_Prep Prepare solutions of radiolabeled agonist and unlabeled Amylin (8-37) Ligand_Prep->Incubation Separation Separate bound from free radioligand (e.g., via filtration) Incubation->Separation Detection Quantify bound radioactivity (e.g., using a gamma counter) Separation->Detection Competition_Curve Plot % specific binding vs. log[Amylin (8-37)] Detection->Competition_Curve IC50 Determine IC50 value Competition_Curve->IC50 Ki Calculate Ki using the Cheng-Prusoff equation IC50->Ki

Radioligand Binding Assay Experimental Workflow
  • Receptor Preparation:

    • Culture cells expressing the amylin receptor (e.g., HEK293 or CHO cells co-transfected with CTR and a RAMP isoform) in appropriate multi-well plates.

    • Alternatively, prepare cell membranes from these cells or from tissues known to express the receptor by homogenization and centrifugation.

  • Binding Reaction:

    • In each well or tube, add the following in a suitable binding buffer (e.g., DMEM with 0.3% BSA)[8]:

      • Receptor source (intact cells or cell membranes).

      • A fixed concentration of radiolabeled agonist (e.g., ~120 pM [¹²⁵I]-rat amylin)[8].

      • Varying concentrations of unlabeled Amylin (8-37) (e.g., 10⁻¹¹ to 10⁻⁶ M)[8].

    • Include controls for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled agonist, e.g., 1 µM).

    • Incubate the reaction mixture to equilibrium (e.g., 1 hour at 37°C or overnight at 4°C)[8][9].

  • Separation and Detection:

    • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Amylin (8-37) by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Amylin (8-37) concentration to generate a competition curve.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of Amylin (8-37) that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_D), where [L] is the concentration of the radioligand and K_D is its equilibrium dissociation constant.

The following table summarizes the binding affinity of rat Amylin (8-37) from a study on human breast carcinoma MCF-7 cells, which express amylin binding sites[10].

LigandIC₅₀ (nM)Relative Potency (to human amylin)
Human Amylin (1-37)0.36 ± 0.051
Rat Amylin (8-37)13 ± 21/36

Note: The lower potency of the truncated Amylin (8-37) is consistent with its role as a weaker antagonist compared to the full-length peptide.

Conclusion

Both Surface Plasmon Resonance and Radioligand Binding Assays are powerful techniques for characterizing the binding kinetics of Amylin (8-37) to its receptors. SPR provides real-time kinetic data (k_on and k_off), while radioligand binding assays are a robust method for determining binding affinity (K_i). The choice of technique will depend on the specific research question, the availability of purified receptor, and the desired throughput. The protocols and data presented here provide a comprehensive guide for researchers investigating the pharmacology of Amylin (8-37) and related compounds.

References

Troubleshooting & Optimization

troubleshooting Amylin (8-37) experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Amylin (8-37) Technical Support Center

Welcome to the technical support center for Amylin (8-37). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with this peptide antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address common issues.

Section 1: Peptide Handling and Preparation

Question: My Amylin (8-37) peptide has poor solubility. How can I improve it?

Answer: Solubility issues are a common source of experimental variability. Human amylin has known unfavorable solubility and aggregation properties[1]. While Amylin (8-37) lacks the N-terminal region responsible for some of these issues, proper handling is still critical.

  • Recommended Solvent: Start by reconstituting the lyophilized peptide in sterile, distilled water[2][3]. If solubility remains an issue, a small amount of a co-solvent like DMSO may be used, but ensure the final concentration is compatible with your experimental system (typically <0.1%)[4].

  • Reconstitution Protocol: To ensure homogeneity, gently vortex the vial after adding the solvent. Avoid vigorous shaking, which can cause aggregation.

  • Storage of Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to prevent repeated freeze-thaw cycles[2]. Store stock solutions at -20°C or -80°C. For short-term storage (up to 5 days), a refrigerated temperature of 4°C is acceptable[2]. One supplier suggests that stock solutions are stable for up to 6 months at -80°C[5].

Question: I suspect my peptide quality is poor, leading to inconsistent results. What should I look for?

Answer: Peptide purity is crucial for reproducible experiments. It has been reported that Amylin (8-37) can be difficult to purify to over 90%[4].

  • Check the Certificate of Analysis (CoA): Always review the CoA provided by the supplier. Look for the purity level (typically determined by HPLC) and the mass spectrometry data to confirm the correct molecular weight.

  • Source from Reputable Suppliers: Obtain peptides from trusted sources that provide comprehensive quality control data[6]. Peptides marketed as "research chemicals" from unregulated websites may contain impurities or be mislabeled[7][8].

  • Visual Inspection: Before reconstitution, check the lyophilized powder for a uniform, white, fluffy appearance. Any discoloration or clumping could indicate degradation.

Section 2: In Vitro Assay Troubleshooting

Question: Why am I seeing high variability in my cAMP assay results?

Answer: Variability in cAMP assays can stem from the peptide, the cells, or the assay protocol itself. Amylin (8-37) acts as an antagonist at the amylin receptor, which is a G protein-coupled receptor (GPCR) that modulates adenylate cyclase activity and, consequently, cAMP levels[9][10].

  • Peptide Aggregation: Amylin peptides are prone to aggregation, which can reduce the effective concentration of the monomeric, active form[1][11]. Prepare fresh dilutions from a properly stored stock solution for each experiment.

  • Cell Line and Receptor Expression: The amylin receptor is a complex of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP)[4][12]. The specific RAMP (RAMP1, 2, or 3) co-expressed with the CTR determines the receptor subtype (AMY₁, AMY₂, or AMY₃) and its pharmacological properties[4]. Variability in CTR and RAMP expression levels between cell passages can alter the cellular response.

  • Assay Conditions: Ensure consistent use of a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation during the assay[4]. Also, maintain consistent cell densities, incubation times, and stimulation conditions[13][14].

Question: My radioligand binding assay shows inconsistent IC50 values for Amylin (8-37). What could be the cause?

Answer: Inconsistent IC50 values in competitive binding assays often point to issues with the ligand, the receptor source, or assay equilibrium.

  • Low Antagonist Affinity: Amylin (8-37) can be a weak antagonist with low affinity for AMY receptors, which may contribute to variability[1]. Ensure your concentration range is appropriate to achieve full displacement of the radioligand.

  • Receptor Heterogeneity: Your cells or tissue may express multiple receptor subtypes that bind Amylin (8-37) with different affinities. For example, it can interact with both amylin and CGRP receptors[15]. This can result in complex, shallow competition curves.

  • Incubation Time: Ensure the binding reaction has reached equilibrium. Binding of amylin radiotracers can take up to 20 minutes to reach equilibrium at 37°C[16]. Insufficient incubation can lead to an underestimation of affinity.

  • Nonspecific Binding: High nonspecific binding can obscure the specific binding signal and affect the accuracy of IC50 calculations. Optimize washing steps and consider using alternative blocking agents if nonspecific binding is high.

Section 3: Data Interpretation

Question: Amylin (8-37) is supposed to be an antagonist, but I'm not seeing a complete blockade of the agonist effect. Why?

Answer: An incomplete blockade can be due to several factors related to the peptide's pharmacology and the experimental setup.

  • Weak Antagonism: Amylin (8-37) is often characterized as a weak antagonist[5]. Its potency can be significantly lower than other antagonists like AC187 or sCT(8-32) at certain receptor subtypes[17]. You may need to use higher concentrations to achieve a full blockade, but this can be limited by solubility and the risk of off-target effects.

  • Receptor Subtype Specificity: The antagonist potency of Amylin (8-37) can vary between different amylin receptor subtypes (AMY₁ vs. AMY₃)[17]. The specific receptor population in your system will dictate the degree of antagonism observed.

  • "Insurmountable" Antagonism: In some systems, prolonged exposure to an agonist may lead to receptor internalization or signaling pathway desensitization, which an antagonist cannot fully reverse in a simple competitive manner.

Quantitative Data Summary

The following table summarizes reported binding affinities and functional potencies for Amylin (8-37) and related peptides. Note that values are highly dependent on the experimental system.

PeptideAssay TypeReceptor/Cell SystemValue (IC50 / Ki / pKB)Reference(s)
Human AmylinCompetition BindingMCF-7 Cells ([¹²⁵I]Amylin)IC50: 3.6 nM[18]
Human AmylinCompetition BindinghCTR + RAMP1 ([¹²⁵I]Amylin)IC50: 3.1 nM[19]
Human AmylinCompetition BindinghCTR + RAMP3 ([¹²⁵I]Amylin)IC50: 4.0 nM[19]
Rat Amylin (8-37)Competition BindingMCF-7 Cells ([¹²⁵I]Amylin)IC50: ~130 nM (36-fold < Amylin)[18]
Rat Amylin (8-37)Functional AntagonismrAMY₁(a) Receptors (cAMP)pKB: ~6.5[13]
Rat Amylin (8-37)Functional AntagonismrAMY₃(a) Receptors (cAMP)pKB: ~6.0[13]
hCGRPα (8-37)Competition BindingMonkey Kidney ([¹²⁵I]CGRP)IC50: High affinity[20]
hCGRPα (8-37)Competition BindingMonkey Kidney ([¹²⁵I]Amylin)Ineffective up to 1 µM[20]

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity of Amylin (8-37) by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-Amylin).

  • Cell Culture: Plate cells expressing the target amylin receptor subtype into 24- or 48-well plates and grow to 90-100% confluence[21].

  • Reagent Preparation:

    • Binding Buffer: DMEM with 0.1-0.3% BSA[16][21].

    • Radioligand: Prepare a working solution of ¹²⁵I-rat Amylin at a final concentration near its Kd value (e.g., ~100 pM) in binding buffer[21].

    • Competitors: Prepare serial dilutions of unlabeled Amylin (8-37) and a positive control (unlabeled Amylin) in binding buffer. Use a wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Assay Procedure:

    • Wash cells once with PBS.

    • Add binding buffer containing the appropriate concentration of unlabeled competitor to each well.

    • To determine nonspecific binding, add a high concentration (e.g., 1 µM) of unlabeled Amylin.

    • To determine total binding, add binding buffer with no competitor.

    • Add the radioligand working solution to all wells to initiate the binding reaction.

    • Incubate for 1 hour at 37°C or until equilibrium is reached[21].

  • Washing and Lysis:

    • Aspirate the binding solution and wash the cells twice with ice-cold PBS to remove unbound radioligand.

    • Solubilize the cells by adding 0.5 M NaOH to each well and incubate for at least 20 minutes[21].

  • Counting and Analysis:

    • Transfer the cell lysate to counting tubes.

    • Measure the radioactivity in a gamma counter.

    • Calculate specific binding (Total Binding - Nonspecific Binding) and plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a nonlinear regression model to determine the IC50.

Protocol 2: cAMP Functional Assay

This protocol measures the antagonistic effect of Amylin (8-37) on agonist-stimulated cAMP production.

  • Cell Culture: Plate cells in 96-well plates at a density that allows for robust signal detection (e.g., 20,000-30,000 cells/well) and grow overnight[13][14].

  • Reagent Preparation:

    • Assay Medium: Serum-free DMEM containing 0.1% BSA and 1 mM IBMX (a PDE inhibitor)[4][17].

    • Agonist: Prepare a working solution of an amylin receptor agonist (e.g., human Amylin) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Antagonist: Prepare serial dilutions of Amylin (8-37) in the assay medium.

  • Assay Procedure:

    • Aspirate the growth medium and pre-incubate the cells with assay medium for 30 minutes at 37°C[17].

    • Add the serial dilutions of the antagonist (Amylin (8-37)) to the wells.

    • Immediately add the agonist to all wells (except for the basal control).

    • Incubate at 37°C for 15-20 minutes[16][17].

  • cAMP Measurement:

    • Terminate the reaction by lysing the cells according to the manufacturer's protocol for your specific cAMP detection kit (e.g., LANCE, AlphaScreen, or HTRF)[4][14][21].

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of the antagonist.

    • Calculate the IC50 of the antagonist. This can be used to determine the antagonist's potency (pA₂ or Kₑ).

Visualizations

Signaling Pathway and Receptor Complex

This diagram illustrates how Amylin interacts with its receptor complex to initiate downstream signaling.

AmylinSignaling cluster_membrane Cell Membrane CTR Calcitonin Receptor (CTR) G_Protein G Protein (Gs) CTR->G_Protein Activates RAMP RAMP (1, 2, or 3) RAMP->CTR Forms Complex AC Adenylate Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Amylin Amylin / Agonist Amylin->CTR Binds & Activates Antagonist Amylin (8-37) Antagonist Antagonist->CTR Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Amylin receptor activation and antagonism.

Troubleshooting Workflow for Experimental Variability

This workflow provides a logical sequence of steps to diagnose the source of inconsistent results.

TroubleshootingWorkflow Start Inconsistent Results Observed CheckPeptide Step 1: Verify Peptide Integrity Start->CheckPeptide CheckAssay Step 2: Review Assay Protocol CheckPeptide->CheckAssay Peptide OK Purity Check CoA for Purity (>95%) CheckPeptide->Purity Solubility Review Reconstitution & Storage Protocol CheckPeptide->Solubility Fresh Use Fresh Aliquots/ Prepare New Stock CheckPeptide->Fresh CheckCells Step 3: Examine Cell System CheckAssay->CheckCells Assay OK Controls Analyze Positive/Negative Controls CheckAssay->Controls Reagents Check Reagent Expiry & Concentrations CheckAssay->Reagents Timings Verify Incubation Times & Temperatures CheckAssay->Timings Resolved Problem Resolved CheckCells->Resolved Cells OK Passage Check Cell Passage Number CheckCells->Passage Expression Confirm Receptor/RAMP Expression (if possible) CheckCells->Expression Contamination Test for Mycoplasma Contamination CheckCells->Contamination

Caption: A step-by-step guide to troubleshooting variability.

Key Factors Contributing to Experimental Variability

This diagram shows the relationships between core experimental components and common sources of error.

LogicalRelationships ExpVar Experimental Variability Peptide Amylin (8-37) Peptide ExpVar->Peptide System Biological System ExpVar->System Assay Assay Conditions ExpVar->Assay Purity Purity Peptide->Purity Solubility Solubility Peptide->Solubility Stability Stability (Freeze/Thaw) Peptide->Stability Receptor Receptor Subtype (CTR + RAMP) System->Receptor Passage Cell Passage System->Passage Density Cell Density System->Density Timing Incubation Time Assay->Timing Reagents Reagent Quality Assay->Reagents

Caption: Core components and related sources of error.

References

Technical Support Center: Overcoming Poor Binding of Amylin (8-37) to Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Amylin (8-37) binding to its receptors in experimental settings.

Troubleshooting Guide: Poor Amylin (8-37) Binding

Low or inconsistent binding of Amylin (8-37) can be a significant hurdle in obtaining reliable experimental data. This guide provides a systematic approach to identifying and resolving common issues.

Potential Cause Verification Steps Suggested Solutions
Peptide Integrity and Quality 1. Confirm Peptide Sequence and Purity: Verify the supplier's certificate of analysis (CoA) for the correct amino acid sequence and purity level (>95% is recommended). 2. Assess Peptide Aggregation: Reconstituted Amylin (8-37) can be prone to aggregation. Visually inspect the solution for precipitates. Consider dynamic light scattering (DLS) or size-exclusion chromatography (SEC) for a more quantitative assessment. 3. Check for Oxidation: Peptides containing residues like Methionine or Cysteine are susceptible to oxidation[1]. Mass spectrometry can be used to check for oxidized species.1. Use High-Purity Peptide: Always use freshly synthesized, high-purity Amylin (8-37). 2. Proper Handling and Storage: Aliquot the peptide upon receipt and store it lyophilized at -20°C or -80°C, protected from light and moisture to minimize degradation[1]. Avoid repeated freeze-thaw cycles[1]. 3. Solubility Testing: Test the solubility of a small aliquot in the intended assay buffer before preparing the full stock solution. Human Amylin (8-37) has a hairpin structure and can form various assemblies[2].
Assay Conditions and Buffer Composition 1. Validate Buffer Components: Ensure the assay buffer composition is appropriate. Key components to check include pH, ionic strength, and the presence of protease inhibitors and bovine serum albumin (BSA). 2. Optimize Incubation Time and Temperature: The binding reaction must reach equilibrium. Verify that the incubation time is sufficient for binding to plateau. Lower ligand concentrations may require longer incubation times[3]. 3. Non-Specific Binding: High non-specific binding can mask the specific binding signal. This can be assessed by including a high concentration of a known high-affinity, unlabeled ligand in control wells.1. Buffer Optimization: A common binding buffer is DMEM with 0.3% (wt/vol) BSA[4]. The inclusion of protease inhibitors like bacitracin can be beneficial[5][6]. 2. Equilibrium Binding: Perform a time-course experiment to determine the optimal incubation time at the desired temperature (e.g., 1 hour at 37°C)[4]. 3. Reduce Non-Specific Binding: Pre-treating filters with polyethylenimine (PEI) and BSA can reduce non-specific binding in filtration assays[5][6]. Including a suitable concentration of BSA in the assay buffer can also help.
Receptor Expression and Integrity 1. Confirm Receptor Subtype Expression: Amylin receptors are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP)[7][8]. Verify the expression of both CTR and the correct RAMP (RAMP1 for AMY1, RAMP2 for AMY2, RAMP3 for AMY3) in your cell system. 2. Check Receptor Density: Low receptor expression will result in a low binding signal. Ensure that the cell line or tissue preparation has a sufficient density of amylin receptors. 3. Verify Cell Health: Ensure cells are healthy and viable. Poor cell health can lead to altered receptor expression and function.1. Receptor Characterization: Use RT-PCR or Western blotting to confirm the expression of both CTR and the specific RAMP subtype. 2. Use Appropriate Cell Lines: Employ cell lines known to express the desired amylin receptor subtype, or transiently transfect cells with both CTR and the relevant RAMP[9]. 3. Maintain Healthy Cell Cultures: Follow standard cell culture best practices to ensure cell viability.
Ligand Properties 1. Low Affinity of Amylin (8-37): Be aware that Amylin (8-37) is a weak antagonist with inherently low affinity for amylin receptors[9][10]. 2. Radiolabeling Issues (if applicable): If using a radiolabeled Amylin (8-37), ensure its specific activity is adequate and that the radiolabeling process has not compromised its binding activity.1. Use Appropriate Concentrations: Higher concentrations of Amylin (8-37) may be required to observe significant binding or antagonism. 2. Consider Alternative Ligands: For establishing a robust binding assay, consider using a higher-affinity ligand as a positive control or for competition assays. 3. Quality Control of Radiolabeled Ligand: Verify the purity and specific activity of the radiolabeled peptide.

Frequently Asked Questions (FAQs)

Q1: Why is the binding affinity of Amylin (8-37) so low?

A1: Amylin (8-37) is a fragment of the full-length Amylin peptide and lacks the N-terminal ring structure, which is important for high-affinity binding to the receptor complex[11]. It is considered a weak antagonist at amylin receptors[9][10].

Q2: What are the different subtypes of amylin receptors and does Amylin (8-37) bind to all of them?

A2: There are three main amylin receptor subtypes: AMY1, AMY2, and AMY3. These are formed by the association of the calcitonin receptor (CTR) with one of three Receptor Activity-Modifying Proteins (RAMPs): RAMP1, RAMP2, or RAMP3, respectively[7][8]. Amylin (8-37) can act as a weak antagonist at AMY1 and AMY3 receptors, though its effectiveness can be limited[9].

Q3: What are some common positive controls to use in an Amylin (8-37) binding assay?

A3: For a positive control agonist, full-length human or rat amylin can be used, as they bind with high affinity[9][12]. Pramlintide, a stable amylin analog, is also a suitable choice[]. For antagonist controls, peptides like AC187, AC413, or sCT(8-32) are more potent antagonists than Amylin (8-37) and can be used to demonstrate competitive binding[9][14].

Q4: My peptide is difficult to dissolve. What can I do?

A4: Poor peptide solubility can lead to inaccurate concentration and low binding. Amylin and its fragments can be prone to aggregation[15]. It is recommended to first try dissolving the peptide in sterile, deionized water. If solubility is an issue, a small amount of a mild acid (e.g., acetic acid) or base (e.g., ammonium (B1175870) hydroxide) may be required depending on the peptide's isoelectric point. Always test solubility in a small aliquot first[16].

Q5: Can residual TFA from peptide synthesis interfere with my assay?

A5: Yes, residual trifluoroacetic acid (TFA) from peptide synthesis and purification can interfere with cellular assays by altering pH or having direct effects on cells[1]. If you suspect TFA interference, consider having the peptide salt-exchanged to an acetate (B1210297) or hydrochloride salt.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is adapted for a 24-well plate format using cells transiently transfected with the amylin receptor components.

Materials:

  • Cells: COS-7 or HEK-293 cells transiently transfected with cDNAs for the calcitonin receptor (CTR) and the desired RAMP (RAMP1 or RAMP3).

  • Radioligand: 125I-rat amylin.

  • Unlabeled Ligands: Amylin (8-37), and a high-affinity control (e.g., rat amylin).

  • Binding Buffer: DMEM supplemented with 0.3% (w/v) BSA.

  • Wash Buffer: Phosphate-buffered saline (PBS).

  • Lysis Buffer: 0.5 M NaOH.

  • 24-well cell culture plates.

  • Gamma counter.

Procedure:

  • Cell Seeding: Seed transfected cells into 24-well plates at a density of approximately 100,000 cells per well and culture for 36-48 hours[9].

  • Assay Preparation:

    • Prepare a solution of 125I-rat amylin in binding buffer at a concentration near its Kd (e.g., 80-120 pM)[4].

    • Prepare serial dilutions of unlabeled Amylin (8-37) and the control unlabeled ligand in binding buffer.

  • Binding Reaction:

    • Aspirate the culture medium from the wells.

    • Add the binding buffer containing the radioligand and varying concentrations of the unlabeled ligands to the wells.

    • For total binding, add only the radioligand.

    • For non-specific binding, add the radioligand along with a high concentration of unlabeled rat amylin (e.g., 1 µM).

  • Incubation: Incubate the plates for 1 hour at 37°C to allow the binding to reach equilibrium[4].

  • Washing:

    • Aspirate the binding solution from the wells.

    • Wash the cells twice with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis and Counting:

    • Add 250 µL of 0.5 M NaOH to each well to solubilize the cells and the bound radioligand[4].

    • Transfer the lysate from each well to a counting tube.

    • Measure the radioactivity in a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the unlabeled ligand.

    • Fit the data using a non-linear regression model to determine the IC50 and subsequently the Ki value for Amylin (8-37).

Visualizations

Amylin Receptor Signaling Pathway

Amylin_Signaling cluster_downstream Downstream Signaling CTR CTR G_protein G Protein (Gs/Gq) CTR->G_protein Activates RAMP RAMP (1, 2, or 3) Amylin Amylin Amylin->CTR Binds AC Adenylate Cyclase G_protein->AC Activates (Gs) PLC Phospholipase C G_protein->PLC Activates (Gq) ERK_pathway ERK Pathway G_protein->ERK_pathway Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Induces

Caption: Amylin receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start seed_cells Seed Transfected Cells in 24-well Plate start->seed_cells prepare_reagents Prepare Radioligand and Unlabeled Ligand Dilutions seed_cells->prepare_reagents binding_reaction Perform Binding Reaction: - Total Binding - Non-specific Binding - Competition prepare_reagents->binding_reaction incubation Incubate at 37°C for 1 hour binding_reaction->incubation wash Wash Cells with Ice-Cold PBS (2x) incubation->wash lysis Lyse Cells with 0.5 M NaOH wash->lysis counting Measure Radioactivity in Gamma Counter lysis->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

Troubleshooting Logic for Poor Binding

Troubleshooting_Logic start Poor/No Binding Signal check_peptide Check Peptide Integrity (Purity, Aggregation, Storage) start->check_peptide check_assay Review Assay Conditions (Buffer, Incubation, Temp) start->check_assay check_receptor Verify Receptor Expression (CTR, RAMP, Cell Health) start->check_receptor check_ligand Consider Ligand Properties (Low Affinity of Amylin 8-37) start->check_ligand solution_peptide Use Fresh, High-Purity Peptide Proper Handling and Aliquoting check_peptide->solution_peptide solution_assay Optimize Buffer and Incubation Parameters check_assay->solution_assay solution_receptor Confirm Receptor Expression Use Appropriate Cell Line check_receptor->solution_receptor solution_ligand Use Higher Concentrations or Alternative High-Affinity Ligands check_ligand->solution_ligand

Caption: Troubleshooting poor binding signal.

References

Validation & Comparative

A Head-to-Head Comparison of Amylin (8-37) and Pramlintide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research, particularly in the study of diabetes and obesity, the amylin receptor system presents a key therapeutic target. Two critical tools in the exploration of this system are Amylin (8-37) and Pramlintide. While both are analogues of the native hormone amylin, they serve distinct and opposing roles in experimental settings. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Agonist vs. Antagonist

Pramlintide is a synthetic analogue of human amylin and functions as a potent agonist at amylin receptors. It is an FDA-approved therapeutic for patients with type 1 and type 2 diabetes, mimicking the physiological effects of endogenous amylin.[1][2][3] Conversely, Amylin (8-37) is a truncated fragment of amylin that acts as a competitive antagonist , blocking the action of amylin and its agonists.[4][5][6] Some studies, however, have reported weak partial agonist activity for Amylin (8-37) under certain conditions.

Quantitative Comparison of Receptor Activity

The following tables summarize the quantitative data on the binding affinities and functional potencies of Pramlintide and Amylin (8-37) at the three known amylin receptor subtypes (AMY₁, AMY₂, and AMY₃), which are heterodimers of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs).

Table 1: Pramlintide Agonist Activity at Human Amylin Receptors

ParameterReceptor SubtypePramlintide ValueCell TypeAssay TypeReference
EC₅₀ (nM) AMY₁~0.4COS-7 / HEK293ScAMP Production[7][8]
AMY₂~0.6COS-7 / HEK293ScAMP Production[7][8]
AMY₃~0.7COS-7 / HEK293ScAMP Production[7][8]
Calcitonin Receptor~72HEK293G Protein Recruitment[9]
Ki (nM) Amylin Receptors0.023Rat Nucleus Accumbens MembranesRadioligand Binding[10][11]

Table 2: Amylin (8-37) Antagonist Activity

ParameterReceptor SubtypeAmylin (8-37) ValueNotesReference
pK_B AMY₁₍ₐ₎ & AMY₃₍ₐ₎~5.8Indicates very weak antagonist activity.[12]
Binding Affinity Amylin ReceptorsPoorNoted for its low binding affinity.[]

Signaling Pathways

Pramlintide, as an agonist, activates the amylin receptor, which is a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[][14] This signaling cascade mediates the physiological effects of amylin, including delayed gastric emptying, suppression of glucagon (B607659) secretion, and promotion of satiety. Amylin (8-37) competitively binds to the amylin receptor, thereby preventing the binding of agonists like amylin or Pramlintide and inhibiting the downstream cAMP signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm pramlintide Pramlintide receptor Amylin Receptor (CTR/RAMP) pramlintide->receptor Binds & Activates amylin_8_37 Amylin (8-37) amylin_8_37->receptor Binds & Blocks g_protein Gαs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP pka Protein Kinase A camp->pka Activates cellular_response Physiological Effects (↓ Gastric Emptying, ↓ Glucagon, ↑ Satiety) pka->cellular_response Leads to

Caption: Amylin Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the binding affinity (Ki) of a test compound for the amylin receptor.

Workflow Diagram

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membranes (from cells expressing Amylin Receptors) mix Incubate: Membranes + Radioligand + Test Compound prep_membranes->mix prep_radioligand Prepare Radioligand (e.g., ¹²⁵I-Amylin) prep_radioligand->mix prep_competitor Prepare Serial Dilutions of Test Compound (Pramlintide or Amylin 8-37) prep_competitor->mix filter Separate Bound from Free Radioligand via Filtration mix->filter count Quantify Radioactivity on Filters filter->count plot Plot % Inhibition vs. Log[Test Compound] count->plot calculate Calculate IC₅₀ and Ki plot->calculate

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the amylin receptor subtype of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a suitable assay buffer.[15]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled rat amylin), and varying concentrations of the unlabeled test compound (Pramlintide or Amylin 8-37).[16][17]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium. The incubation time and temperature should be optimized for the specific receptor and radioligand.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.[15]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of intracellular cAMP.

Methodology:

  • Cell Culture: Plate cells expressing the amylin receptor subtype of interest in a 96-well plate and culture overnight.

  • Agonist Assay (for Pramlintide):

    • Prepare serial dilutions of Pramlintide.

    • Add the diluted Pramlintide to the cells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.[14]

  • Antagonist Assay (for Amylin 8-37):

    • Prepare serial dilutions of Amylin (8-37).

    • Pre-incubate the cells with the diluted Amylin (8-37) for a short period.

    • Add a fixed concentration of an amylin receptor agonist (like Pramlintide, at its EC₈₀) to all wells and incubate.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or a bioluminescent-based assay.[4][14]

  • Data Analysis:

    • Agonist: Plot the cAMP concentration against the logarithm of the Pramlintide concentration and fit to a dose-response curve to determine the EC₅₀ and Eₘₐₓ.

    • Antagonist: Plot the response (e.g., cAMP concentration) against the logarithm of the Amylin (8-37) concentration to determine the IC₅₀. A Schild analysis can be performed to determine the pA₂ value.[8]

In Vivo Applications: A Comparative Overview

In animal models, Pramlintide consistently demonstrates the physiological effects of amylin activation. Chronic administration in rats has been shown to decrease food intake, primarily by reducing meal size, and leads to a reduction in body weight gain.[1]

Amylin (8-37), when administered in vivo, produces effects opposite to those of amylin or Pramlintide. For instance, central administration of amylin receptor antagonists has been shown to increase food intake in rats.[18] In studies on insulin (B600854) resistance, rat Amylin (8-37) was found to enhance insulin sensitivity and alter lipid metabolism.[6]

Conclusion

Pramlintide and Amylin (8-37) are indispensable tools for dissecting the complexities of the amylin receptor system. Pramlintide serves as a potent and reliable agonist, ideal for studies investigating the physiological consequences of amylin receptor activation. In contrast, Amylin (8-37) is a widely used, albeit weak, antagonist for blocking these effects and exploring the role of endogenous amylin signaling. The choice between these two compounds is fundamentally dependent on the research question: to mimic or to block the effects of amylin. A thorough understanding of their distinct pharmacological profiles is crucial for the design and interpretation of experiments in this important area of metabolic research.

References

A Comparative Analysis of Full-Length Amylin and its Antagonist, Amylin (8-37)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physiological agonist, full-length amylin (also known as Islet Amyloid Polypeptide, IAPP), and its widely used antagonist, the truncated peptide Amylin (8-37). We will delve into their structural differences, receptor binding affinities, functional activities in vitro and in vivo, and the signaling pathways they modulate. This comparison is supported by experimental data and detailed methodologies to aid in research and drug development.

Introduction: Two Sides of the Same Coin

Full-length amylin is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells following a meal.[1][2] It plays a crucial role in glucose homeostasis by suppressing glucagon (B607659) secretion, slowing gastric emptying, and promoting satiety.[1][][4] Structurally, it features a critical disulfide bridge between cysteine residues at positions 2 and 7.[][5]

In contrast, Amylin (8-37) is a synthetic fragment of the full-length peptide, lacking the first seven N-terminal amino acids, which includes the disulfide-bonded ring structure.[6] This truncation transforms the peptide from a potent agonist to a competitive antagonist at amylin receptors, making it an invaluable tool for elucidating the physiological functions of endogenous amylin.[][6]

Structural and Functional Overview

FeatureFull-Length AmylinAmylin (8-37)
Amino Acid Length 37 residues30 residues
Key Structural Feature Contains an N-terminal disulfide bridge (Cys2-Cys7)Lacks the N-terminal ring structure
Primary Function Agonist at Amylin ReceptorsAntagonist at Amylin Receptors[][6]
Physiological Role Glucoregulation, Satiety Signal[2][7]Blocks the physiological effects of full-length amylin[4][8]
Amyloidogenesis Prone to aggregation and forming amyloid fibrils, a pathological hallmark of Type 2 Diabetes[7][9]Also capable of forming amyloid fibrils, often used in aggregation studies[9][10][11]

Receptor Binding and Signaling

Amylin exerts its effects by binding to a family of G protein-coupled receptors (GPCRs). These receptors are unique heterodimers, composed of the calcitonin receptor (CTR) complexed with one of three Receptor Activity-Modifying Proteins (RAMPs).[4][5][12] The specific RAMP (RAMP1, RAMP2, or RAMP3) determines the subtype of the amylin receptor (AMY1, AMY2, or AMY3, respectively) and modulates ligand specificity.[5]

Full-length amylin binds to these AMY receptors with high affinity, initiating a downstream signaling cascade.[13][14] Amylin (8-37) competes for the same binding site, but due to its structural differences, it fails to induce the conformational change necessary for receptor activation, thereby blocking the signal. While primarily an antagonist, some studies have reported weak partial agonism under certain conditions.[15]

Signaling Pathway of Full-Length Amylin and Antagonism by Amylin (8-37)

The binding of full-length amylin to the AMY receptor complex activates associated G proteins, primarily Gs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][] This leads to the activation of Protein Kinase A (PKA) and other downstream effectors like the ERK1/2 pathway, culminating in a cellular response.[][16] Amylin (8-37) competitively inhibits this entire process.

Amylin_Signaling cluster_receptor Amylin Receptor Complex cluster_ligands Ligands cluster_downstream Downstream Signaling CTR CTR G_Protein G Protein (Gs) CTR->G_Protein Activates RAMP RAMP Amylin Full-Length Amylin Amylin->CTR Binds & Activates Amylin837 Amylin (8-37) Amylin837->CTR Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK ... Response Cellular Response PKA->Response ERK->Response

Caption: Amylin signaling pathway and its inhibition.

Comparative Performance: In Vitro and In Vivo Data

The functional differences between full-length amylin and Amylin (8-37) are evident across a range of experimental models.

In Vitro Functional Assays
AssayFull-Length AmylinAmylin (8-37)
cAMP Production Potent agonist, stimulates cAMP production in cells expressing AMY receptors.[1]Competitive antagonist, inhibits amylin-stimulated cAMP production.[6]
ERK1/2 Phosphorylation Induces phosphorylation of ERK1/2.[1]Blocks amylin-induced ERK1/2 phosphorylation.
Osteoblast Proliferation Stimulates proliferation.Inhibits amylin-induced proliferation.[6]
Fibril Formation Forms higher-order fibrils, often comprising three protofibrils.[9]Also forms fibrils, but predominantly with two protofibrils, and exhibits different assembly kinetics.[9]
In Vivo Physiological Effects
ParameterEffect of Full-Length Amylin AdministrationEffect of Amylin (8-37) Administration
Food Intake Reduces food intake and meal size (satiety effect).[4]Blocks the satiety effect of endogenous or exogenous amylin, can increase food intake.[4]
Gastric Emptying Slows the rate of gastric emptying.Reverses the effect of amylin on gastric emptying.
Glucagon Secretion Suppresses post-prandial glucagon secretion.Blocks the glucagon-suppressing action of amylin.
Plasma Glucose & Lactate Can elevate plasma glucose and lactate.[8]Lowers basal plasma glucose and blocks amylin-induced elevations.[8]
Lipolysis Stimulates lipolysis, increasing plasma nonesterified fatty acids (NEFA) and glycerol.[8]Lowers basal plasma NEFA and glycerol; blocks amylin-induced lipolysis.[8]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of data. Below are outlines for key assays used to compare these peptides.

Protocol 1: Competitive Receptor Binding Assay

This assay quantifies the affinity of unlabelled ligands (e.g., full-length amylin, Amylin (8-37)) by measuring their ability to displace a radiolabelled ligand from the receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A1 Prepare cell membranes expressing AMY receptors B1 Incubate membranes, radioligand, and competitor peptide A1->B1 A2 Prepare radiolabelled ligand (e.g., ¹²⁵I-Amylin) A2->B1 A3 Prepare serial dilutions of competitor peptides (Amylin, Amylin 8-37) A3->B1 C1 Separate bound from free radioligand (e.g., filtration) B1->C1 C2 Quantify bound radioactivity (gamma counter) C1->C2 D1 Plot % specific binding vs. competitor concentration C2->D1 D2 Calculate IC₅₀ and Ki values D1->D2

Caption: Workflow for a competitive receptor binding assay.

  • Receptor Preparation: Homogenize cells or tissues expressing the amylin receptor of interest to prepare a membrane fraction.

  • Incubation: Incubate a fixed amount of membrane preparation with a constant concentration of a radiolabelled amylin analogue (e.g., ¹²⁵I-AC187) and varying concentrations of the unlabelled competitor peptides (full-length amylin or Amylin (8-37)).

  • Separation: After reaching equilibrium, separate receptor-bound radioligand from the free radioligand using rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The concentration that inhibits 50% of specific binding (IC₅₀) is determined and used to calculate the binding affinity (Ki).

Protocol 2: In Vitro cAMP Accumulation Assay

This functional assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cAMP.

  • Cell Culture: Plate cells stably or transiently expressing the desired AMY receptor subtype (e.g., HEK293 cells) in multi-well plates.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. For antagonist testing, pre-incubate with Amylin (8-37) for a defined period before adding the agonist.

  • Stimulation: Add varying concentrations of full-length amylin (for agonist dose-response) or a fixed concentration of amylin in the presence of varying concentrations of Amylin (8-37) (for antagonist dose-response).

  • Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, typically based on ELISA, HTRF, or LANCE technologies.

  • Analysis: For agonist activity, plot cAMP levels against agonist concentration to determine the EC₅₀ (concentration for 50% maximal effect). For antagonist activity, use the Schild regression method to determine the pA₂ or Ki value.

Conclusion

Full-length amylin and its fragment Amylin (8-37) represent a classic agonist/antagonist pair that has been fundamental to understanding the biology of the amylin receptor system. While full-length amylin is the key physiological activator, driving metabolic regulation, Amylin (8-37) serves as an essential experimental tool to block these actions and probe the consequences of amylin deficiency. Their comparative study highlights the critical role of the N-terminal structure of amylin in receptor activation and provides a foundation for the development of novel amylin mimetics and antagonists for therapeutic applications in diabetes, obesity, and other metabolic diseases.

References

Assessing the Specificity of Amylin (8-37) for Amylin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amylin (8-37), a truncated analog of the native amylin peptide, and its specificity for amylin receptors (AMY). Amylin (8-37) is widely used as a research tool to investigate the physiological roles of endogenous amylin. However, its characterization as a "weak antagonist" with low affinity necessitates a careful evaluation of its performance against other available antagonists.[1][2] This document summarizes key experimental data regarding its binding affinity and functional antagonism in comparison to other well-established amylin receptor antagonists, providing detailed experimental protocols and visual workflows to aid in experimental design and data interpretation.

Understanding Amylin Receptors

Amylin receptors are complex, heterodimeric G protein-coupled receptors (GPCRs). They are composed of a core calcitonin receptor (CTR) associated with one of three Receptor Activity-Modifying Proteins (RAMPs). This association confers specificity and high affinity for amylin.[2][] The specific RAMP determines the amylin receptor subtype:

  • AMY1 Receptor: CTR + RAMP1

  • AMY2 Receptor: CTR + RAMP2

  • AMY3 Receptor: CTR + RAMP3

These subtypes exhibit distinct pharmacological profiles, making the assessment of antagonist specificity crucial for targeted research.[2]

Comparative Analysis of Amylin Receptor Antagonists

The specificity of Amylin (8-37) is best understood when compared with other antagonists. The following tables present quantitative data from binding affinity and functional antagonism studies.

Table 1: Binding Affinity of Amylin Receptor Antagonists

Binding affinity is typically determined through competitive radioligand binding assays, which measure the ability of an unlabeled ligand (the antagonist) to displace a radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) indicates the affinity of the antagonist for the receptor; a lower value signifies higher affinity.

While rat Amylin (8-37) is frequently cited as a weak antagonist with low affinity, specific Ki values across all receptor subtypes are not consistently reported in the literature. The available data for other antagonists provides a benchmark for comparison.

AntagonistReceptor/TissueRadioligandBinding Affinity (Ki / IC50)
Amylin (8-37) (rat) AMY Receptors-Described as "very low affinity"
AC187 Rat Nucleus Accumbens[¹²⁵I]amylinKi: 79 pM[4]
AC187 Amylin Receptor-IC50: 0.48 nM[5]
AC253 AMY3 ReceptorCy5-labeled AC253Kd: 2.6 ± 1.0 µM[6]
Cyclic AC253 AMY3 ReceptorCy5-labeled cAC253Kd: 1.45 ± 0.5 µM; IC50: 0.3 µM[5][6]

Note: Data for Amylin (8-37) is qualitative. Ki, Kd, and IC50 values are context-dependent and can vary based on experimental conditions.

Table 2: Functional Antagonism at Amylin Receptors (cAMP Assay)

Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist (e.g., amylin). The potency of an antagonist is often expressed as a pKB value, which is the negative logarithm of the equilibrium dissociation constant (KB) of the antagonist-receptor complex. A higher pKB value indicates greater antagonist potency. The data below is from studies on rat amylin receptor subtypes expressed in COS-7 cells.

AntagonistReceptor SubtypeAgonistAntagonist Potency (pKB)
Amylin (8-37) (rat) rAMY1(a)rat Amylin5.8 ± 0.1[2]
rAMY3(a)rat Amylin< 5.5[2]
AC187 rAMY1(a)rat Amylin8.8 ± 0.1[2]
rAMY3(a)rat Amylin8.7 ± 0.1[2]
AC413 rAMY1(a)rat Amylin9.0 ± 0.1[2]
rAMY3(a)rat Amylin8.8 ± 0.1[2]
sCT(8-32) rAMY1(a)rat Amylin8.5 ± 0.1[2]
rAMY3(a)rat Amylin8.9 ± 0.1[2]
rαCGRP(8-37) rAMY1(a)rat Amylin8.4 ± 0.1[2]
rAMY3(a)rat Amylin8.3 ± 0.1[2]

Data Interpretation: The functional data clearly indicates that Amylin (8-37) is a significantly weaker antagonist (lower pKB) compared to alternatives like AC187, AC413, and sCT(8-32) at both rAMY1(a) and rAMY3(a) receptors.[2] Notably, Amylin (8-37) shows some preference for the rAMY1(a) subtype over rAMY3(a), where its antagonistic effect was minimal.[2] In contrast, antagonists like AC187 and AC413 are potent at both receptor subtypes.[2]

Signaling Pathways and Experimental Workflows

Amylin Receptor Signaling Pathway

Amylin receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein. Agonist binding initiates a signaling cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger.

Amylin_Signaling cluster_membrane Cell Membrane Amylin_Receptor Amylin Receptor (CTR + RAMP) G_Protein Gs Protein Amylin_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Amylin Amylin (Agonist) Amylin->Amylin_Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., reduced glucagon (B607659) secretion) PKA->Cellular_Response Phosphorylates Targets Antagonist Amylin (8-37) or other Antagonist Antagonist->Amylin_Receptor Blocks

Amylin Receptor Gs Signaling Pathway
Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the key steps to determine the binding affinity (Ki) of an antagonist like Amylin (8-37).

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis prep_membranes 1. Prepare Membranes from cells/tissue expressing Amylin Receptors incubate 2. Incubate Membranes with: - Fixed concentration of Radioligand (e.g., [¹²⁵I]amylin) - Varying concentrations of Antagonist (e.g., Amylin (8-37)) prep_membranes->incubate separate 3. Separate Bound from Free Radioligand via Filtration incubate->separate count 4. Quantify Bound Radioactivity separate->count plot 5. Plot % Inhibition vs. Antagonist Concentration count->plot calculate 6. Calculate IC50 and Ki values plot->calculate

Workflow for Radioligand Binding Assay
Experimental Workflow: Functional Antagonism (cAMP) Assay

This workflow details the process for assessing the functional potency (pKB) of an antagonist.

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis prep_cells 1. Culture Cells expressing Amylin Receptors treat 2. Pre-incubate cells with varying concentrations of Antagonist prep_cells->treat stimulate 3. Stimulate cells with a fixed concentration of Agonist (Amylin) treat->stimulate lyse 4. Lyse cells and measure intracellular cAMP levels (e.g., HTRF, AlphaScreen) stimulate->lyse plot 5. Plot cAMP response vs. Agonist concentration (Schild Plot) lyse->plot calculate 6. Calculate pKB value plot->calculate

Workflow for cAMP Functional Assay

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of antagonists at amylin receptors.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or COS-7) transiently or stably expressing the desired amylin receptor subtype (CTR + RAMP).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[7]

2. Binding Assay:

  • In a 96-well plate, add the following to each well in order: assay buffer, competing unlabeled antagonist (e.g., Amylin (8-37)) at various concentrations, and the cell membrane preparation.

  • Initiate the binding reaction by adding a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-rat amylin).

  • To determine non-specific binding, include wells with a high concentration of unlabeled amylin.

  • Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C or room temperature) to reach equilibrium.[7]

3. Filtration and Counting:

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[7]

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity trapped on the filters using a gamma counter.[7]

4. Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot the percentage of specific binding against the log concentration of the antagonist.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 2: cAMP Functional Assay (HTRF)

This protocol outlines a method to measure the functional potency of an antagonist by quantifying its ability to block agonist-induced cAMP production.

1. Cell Culture and Seeding:

  • Culture cells (e.g., COS-7 or HEK293) expressing the amylin receptor subtype of interest.

  • Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.[8]

2. Antagonist and Agonist Treatment:

  • Wash the cells with a stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]

  • Pre-incubate the cells with a range of concentrations of the antagonist (e.g., Amylin (8-37)) for a short period (e.g., 15-30 minutes) at 37°C.

  • Add a fixed concentration of the agonist (e.g., rat amylin, typically at its EC80 concentration) to all wells except the negative control.

  • Incubate for a further 15-30 minutes at 37°C to allow for cAMP production.[8]

3. cAMP Detection (HTRF Method):

  • Lyse the cells and detect cAMP levels using a commercial kit (e.g., from PerkinElmer or Revvity) following the manufacturer's instructions.

  • This typically involves adding a lysis buffer containing two detection reagents: a cAMP antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).[9]

  • Incubate for approximately 1 hour at room temperature to allow the competitive binding reaction to occur.[9]

4. Data Acquisition and Analysis:

  • Read the plate on a compatible microplate reader capable of measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • The HTRF ratio (e.g., Em665/Em620) is inversely proportional to the amount of cAMP produced.

  • Plot the agonist dose-response curves in the presence of different antagonist concentrations.

  • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of the antagonist. The x-intercept of the resulting linear regression provides the pA2 value, which is equivalent to the pKB for a competitive antagonist.

Conclusion

The available experimental data demonstrates that while Amylin (8-37) can be used as an antagonist for amylin receptors, its specificity and potency are limited. It is characterized as a weak antagonist with a notable preference for the AMY1 over the AMY3 receptor subtype.[2] For research requiring potent and non-selective blockade of amylin receptors, alternatives such as AC187 and AC413 offer significantly higher potency across multiple receptor subtypes. The choice of antagonist should be carefully considered based on the specific research question, the receptor subtypes involved, and the required degree of inhibition. The protocols and workflows provided in this guide offer a framework for researchers to rigorously assess and compare the specificity of these and other novel compounds targeting the amylin receptor system.

References

Comparative Pharmacology of Amylin (8-37): A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Amylin (8-37) as a competitive antagonist at amylin, calcitonin, and CGRP receptors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Amylin (8-37), a truncated analog of the pancreatic hormone amylin, serves as a crucial tool in elucidating the physiological roles of endogenous amylin and the pharmacology of its receptors. This guide provides a comparative analysis of Amylin (8-37)'s pharmacological profile, focusing on its interactions with amylin (AMY), calcitonin (CTR), and calcitonin gene-related peptide (CGRP) receptors. The information is targeted towards researchers, scientists, and drug development professionals in the field of metabolic diseases.

Receptor Binding Affinity and Potency

Amylin (8-37) acts as a competitive antagonist at amylin receptors, exhibiting varying affinities and potencies across different receptor subtypes and species. Its selectivity for amylin receptors over the closely related calcitonin and CGRP receptors is a key aspect of its utility in research.

In Vitro Receptor Binding and Functional Potency Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of Amylin (8-37) in comparison to native amylin, CGRP, and other relevant ligands at amylin, calcitonin, and CGRP receptors.

Table 1: Comparative Binding Affinities (Ki) of Amylin (8-37) and Related Peptides

LigandReceptor/TissueSpeciesRadioligandKi (nM)Reference
Amylin (8-37)Amylin (AMY1a)Rat[125I]AmylinWeak antagonist[1]
Amylin (8-37)Amylin (AMY3a)Rat[125I]AmylinWeaker antagonist than at AMY1a[1]
Amylin (8-37)CGRP ReceptorRat[125I]hCGRP>1000[1]
Amylin (8-37)Osteoblast common receptorRat-0.007[2]
Human AmylinAmylin (MCF-7 cells)Human[125I]Amylin3.6 ± 0.8[3]
Rat Amylin (8-37)Amylin (MCF-7 cells)Human[125I]Amylin~130 (36-fold less potent than hAmylin)[3]
CGRP (8-37)Osteoblast common receptorRat-6[2]

Table 2: Comparative Functional Potencies (IC50/EC50) of Amylin (8-37) and Related Peptides

LigandAssayCell Line/TissueSpeciesEffectIC50/EC50 (nM)Reference
Amylin (8-37)cAMP AccumulationMCF-7 cellsHumanNo stimulation up to 1 µM>1000[3]
Rat AmylincAMP AccumulationL6 myocytesRatStimulation-[4]
Human AmylincAMP AccumulationMCF-7 cellsHumanStimulation1.4 ± 0.2[3]
hCGRPcAMP AccumulationMCF-7 cellsHumanStimulation6.3 ± 1.3[3]
CGRP (8-37)Adenylate Cyclase InhibitionHepatocyte membranes-Inhibition of Amylin action3 ± 1[5]
CGRP (8-37)Adenylate Cyclase InhibitionHepatocyte membranes-Inhibition of CGRP action120 ± 11[5]

In Vivo Pharmacological Effects

Amylin (8-37) has been instrumental in demonstrating the physiological effects of endogenous amylin in vivo, particularly in the regulation of glucose metabolism and food intake.

Effects on Glucose Metabolism

Studies have shown that Amylin (8-37) can enhance insulin (B600854) sensitivity. In normal and insulin-resistant rats, administration of Amylin (8-37) leads to a reduction in plasma insulin levels and an improvement in whole-body and muscle insulin sensitivity[4]. It also corrects human growth hormone-induced liver insulin resistance[4]. These effects are attributed to its ability to block the actions of endogenous amylin, which can inhibit insulin-stimulated glucose uptake and glycogen (B147801) synthesis in skeletal muscle[4].

Effects on Food Intake and Body Weight

Amylin is a known satiety signal that reduces food intake and body weight[6]. The central administration of amylin antagonists, such as Amylin (8-37), has been shown to increase food intake and body fat stores, supporting the role of endogenous amylin in the regulation of energy balance[7].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the pharmacological characterization of Amylin (8-37).

Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Amylin (8-37)) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand (e.g., [125I]Amylin, [125I]CGRP).

  • Unlabeled test compound (Amylin (8-37)) and reference compounds (e.g., native amylin, CGRP).

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgSO4, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a microplate, add the cell membranes/tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound or buffer (for total binding).

  • To determine non-specific binding, add a high concentration of a suitable unlabeled ligand.

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cyclic AMP (cAMP) Functional Assay

Objective: To measure the ability of a test compound to stimulate or inhibit the production of intracellular cAMP, a key second messenger in amylin receptor signaling.

Materials:

  • Intact cells expressing the receptor of interest (e.g., MCF-7, HEK293 cells transfected with the receptor).

  • Test compound (Amylin (8-37)) and reference agonists (e.g., native amylin, CGRP).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

Procedure:

  • Seed the cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubate the cells with a phosphodiesterase inhibitor in serum-free media for a short period.

  • Add varying concentrations of the test compound (for antagonist mode, pre-incubate with the antagonist before adding a fixed concentration of an agonist).

  • Incubate for a specific time at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the log concentration of the agonist to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

  • For antagonists, the IC50 value can be determined by plotting the inhibition of the agonist-stimulated cAMP response against the log concentration of the antagonist.

In Vivo Glucose Tolerance Test

Objective: To assess the effect of a test compound on the ability of an animal to clear a glucose load from the bloodstream.

Materials:

  • Experimental animals (e.g., rats, mice).

  • Test compound (Amylin (8-37)).

  • Glucose solution (e.g., 2 g/kg body weight).

  • Vehicle control.

  • Blood glucose monitoring system.

Procedure:

  • Fast the animals overnight (e.g., 12-16 hours) with free access to water.

  • Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • After a specified pre-treatment time, take a baseline blood sample (time 0) from the tail vein to measure blood glucose.

  • Administer a glucose load intraperitoneally or orally.

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose concentration at each time point.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the glucose tolerance.

Visualizing Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can aid in the understanding of complex biological processes.

Amylin Receptor Signaling Pathway

Amylin receptors are heterodimers composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP). Upon agonist binding, the receptor couples to G-proteins, primarily Gs, which activates adenylyl cyclase to produce cAMP.

Amylin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Amylin Amylin (Agonist) Amylin_Receptor Amylin Receptor (CTR + RAMP) Amylin->Amylin_Receptor Binds & Activates Amylin_8_37 Amylin (8-37) (Antagonist) Amylin_8_37->Amylin_Receptor Binds & Blocks G_Protein G-Protein (Gs) Amylin_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Glycogen Synthesis) PKA->Cellular_Response Phosphorylates Targets

Amylin Receptor Signaling Pathway
Experimental Workflow: Competitive Receptor Binding Assay

The following diagram illustrates the key steps involved in a competitive receptor binding assay.

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds start->prepare_reagents incubation Incubation: Mix Reagents in Plate prepare_reagents->incubation filtration Rapid Filtration: Separate Bound from Free Ligand incubation->filtration counting Scintillation Counting: Measure Radioactivity filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Competitive Receptor Binding Assay Workflow
Logical Relationship of Amylin (8-37) as a Competitive Antagonist

This diagram depicts the competitive interaction between an agonist (Amylin) and a competitive antagonist (Amylin 8-37) for the same binding site on the amylin receptor.

Competitive_Antagonism Agonist Amylin (Agonist) Receptor Amylin Receptor Agonist->Receptor Binds Antagonist Amylin (8-37) (Competitive Antagonist) Antagonist->Receptor Binds (Competes) No_Effect No Biological Effect Antagonist->No_Effect Leads to Effect Biological Effect Receptor->Effect Activates

Mechanism of Competitive Antagonism

Conclusion

Amylin (8-37) is a valuable pharmacological tool for studying the amylin system. Its properties as a weak but selective antagonist at amylin receptors have been crucial in defining the roles of endogenous amylin in glucose homeostasis, appetite regulation, and other metabolic processes. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to design and interpret studies aimed at further understanding amylin pharmacology and developing novel therapeutics for metabolic diseases.

References

Safety Operating Guide

Proper Disposal of Amylin (8-37), Human: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: This document provides general guidance for the disposal of Amylin (8-37), human, for research purposes. It is not a substitute for a formal Safety Data Sheet (SDS) or institutional protocols. All laboratory personnel are required to consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

This compound, is a peptide fragment of the hormone amylin used in diabetes and metabolic research.[1][2][3] As with all research-grade chemicals, its proper handling and disposal are critical to ensure personnel safety and environmental protection. The toxicological properties of many research peptides are not fully known, necessitating cautious handling and disposal.[4]

Pre-Disposal Safety & Handling

Before disposal, safe handling and storage are paramount. Always consult the Safety Data Sheet (SDS) for specific hazard information.[5][6] If an SDS is not available, treat the substance as hazardous.

Personal Protective Equipment (PPE): When handling Amylin (8-37) in any form (lyophilized powder or solution), the following PPE is mandatory:[6][7][8]

  • Eye Protection: Wear safety glasses with side shields or goggles.[7][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contact.[6][8]

  • Protective Clothing: A buttoned lab coat or long-sleeved clothing is essential to protect against skin contact.[6][8]

Storage: Proper storage prevents degradation and accidental exposure.

  • Lyophilized Powder: Store in a freezer, typically at -20°C, in a tightly sealed container away from moisture and light.[5][8][9]

  • Reconstituted Solutions: Store refrigerated (2-8°C) for short-term use or in aliquots at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.[5][10]

  • Labeling: All containers must be clearly labeled with the peptide name, concentration, and preparation date.[5]

Step-by-Step Disposal Procedure

Disposal of research chemical waste must comply with strict regulations. Never discard peptides in the regular trash or down the drain.[5][9][11]

Step 1: Waste Identification and Segregation Identify all waste streams containing Amylin (8-37). This includes:

  • Unused or expired lyophilized powder and solutions.

  • Empty vials that once contained the peptide.

  • Contaminated lab materials (solid waste) such as pipette tips, gloves, bench paper, and tubes.[6]

  • Contaminated liquid waste from experiments.

Segregate these materials from general lab waste immediately at the point of generation.[6][12]

Step 2: Waste Containerization

  • Solid Waste: Collect all contaminated solid materials in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6] The container must be clearly labeled as "Hazardous Waste."

  • Liquid Waste: Use a dedicated, non-reactive, and sealable container (plastic is often preferred) for liquid waste containing Amylin (8-37).[11] Do not mix incompatible chemicals.[12]

  • Sharps: Any contaminated needles or syringes must be disposed of in a designated sharps container.

All waste containers must be kept securely closed except when adding waste.[11]

Step 3: Labeling Properly label all hazardous waste containers. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An accurate list of all contents, including solvents and their approximate concentrations.

  • The date when waste was first added to the container.[11]

  • Relevant hazard pictograms.[13]

Step 4: Storage and Final Disposal

  • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][11] This area should be secure and away from general lab traffic.

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4][5] EHS professionals are trained to manage and dispose of chemical waste in compliance with all environmental regulations.[4][11]

Emergency Procedures: Spills and Exposure

In case of an accident, prompt action is crucial.[5]

  • Spill Cleanup:

    • Solid Powder: Avoid creating dust. Gently cover the spill with an absorbent material, sweep it up, and place it in the hazardous waste container.[4]

    • Liquid Solution: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the used absorbent material into the hazardous waste container.[4]

    • After cleanup, decontaminate the spill area with a suitable cleaning agent, such as a 10% bleach solution, followed by a water rinse.[4][6]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5]

    • Eye Contact: Flush eyes immediately with water for at least 15 minutes at an eyewash station and seek medical attention.[4][5]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][5]

Below is a flowchart illustrating the decision-making process for the disposal of waste containing this compound.

G cluster_waste_type 1. Identify Waste Type cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_sharps_waste Sharps Waste Stream cluster_final_disposal 2. Final Disposal Protocol start Waste Generation (this compound) waste_type Is the waste solid, liquid, or sharp? start->waste_type solid_container Place in labeled Hazardous Solid Waste Container waste_type->solid_container Solid liquid_container Place in labeled Hazardous Liquid Waste Container waste_type->liquid_container Liquid sharps_container Place in designated Puncture-Proof Sharps Container waste_type->sharps_container Sharp solid_ppe Includes contaminated gloves, vials, pipette tips, etc. solid_container->solid_ppe storage Store sealed container in Satellite Accumulation Area (SAA) solid_container->storage liquid_note Do not mix with incompatible chemicals. Keep container closed. liquid_container->liquid_note liquid_container->storage sharps_container->storage ehs_contact Contact Institutional EHS for Waste Pickup storage->ehs_contact

Caption: Decision flowchart for Amylin (8-37) waste segregation and disposal.

References

Essential Safety and Operational Guide for Handling Amylin (8-37), Human

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Amylin (8-37), human. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure and prevent contamination when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against liquid splashes and chemical vapors. Should conform to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used.[1] Consider double-gloving for added protection, especially when handling concentrated solutions.[2] Gloves should be inspected before use and removed carefully to avoid skin contamination.[4]
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3] Fire-resistant coats are advised when working with flammable solvents.[1]
Respiratory Protection Respirator or Dust MaskNecessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][2][3] The type of respirator should be selected based on a risk assessment.[2]
Operational Plan: Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are vital for maintaining the stability of this compound, and ensuring a safe laboratory environment.

Receiving and Storage:

  • Inspection: Upon receipt, inspect the package for any signs of damage.

  • Storage of Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C in a tightly sealed container, protected from light.[5][6] For short-term storage (under 2 weeks), 4°C is acceptable.[7] The product can be hygroscopic, so protection from moisture is crucial.[6]

  • Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[2]

Reconstitution and Aliquoting:

  • Solvent Selection: The choice of solvent depends on the peptide's properties. For many peptides, sterile, distilled water is a suitable solvent.[6] For more hydrophobic peptides, organic solvents like DMSO or acetonitrile (B52724) may be necessary for initial dissolution, followed by dilution with an aqueous buffer.[2][6]

  • Reconstitution Technique: Work in a well-ventilated area, preferably a fume hood.[8] Slowly add the selected solvent to the vial containing the lyophilized powder, allowing it to dissolve with gentle swirling.[7] Avoid vigorous shaking.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to create single-use aliquots of the reconstituted solution.[7][8]

  • Storage of Reconstituted Peptide: Store aliquots at -20°C or -80°C for long-term stability.[8] Once thawed, use immediately and avoid refreezing.[7]

Disposal Plan:

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.[2]

  • Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.[2]

  • Disposal Method: Dispose of waste in accordance with all federal, state, and local environmental regulations.[9] One method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator.[9]

Emergency Procedures: First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Measure
Inhalation Move the victim into fresh air. If breathing is difficult, provide oxygen. Consult a doctor.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Visualizations

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Disposal A Receiving and Inspection B Long-term Storage (-20°C) A->B Store Lyophilized Peptide C Equilibrate to Room Temp B->C Prepare for Use D Reconstitution C->D E Aliquoting D->E F Short-term Storage (-20°C/-80°C) E->F G Thaw Aliquot F->G H Experimental Use G->H I Collect Contaminated Waste H->I J Dispose per Regulations I->J

Caption: Workflow for handling this compound from receipt to disposal.

Signaling Pathway: Amylin (8-37) as an Amylin Receptor Antagonist

G cluster_receptor Amylin Receptor Complex cluster_ligands Ligands cluster_response Cellular Response R Calcitonin Receptor (CTR) + RAMP S Downstream Signaling (e.g., cAMP production) R->S Initiates X Blocked Signaling R->X A Amylin (native) A->R Binds & Activates Ant Amylin (8-37) (Antagonist) Ant->R Binds & Blocks

Caption: Amylin (8-37) acts as an antagonist at the amylin receptor.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.